1-(4-Bromobutyl)pyrrolidine hydrobromide CAS 187339-70-4 properties
[1][2] Executive Summary 1-(4-Bromobutyl)pyrrolidine hydrobromide (CAS 187339-70-4) is a specialized alkylating agent used extensively in medicinal chemistry to introduce the N-butylpyrrolidine moiety into pharmacophores...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
1-(4-Bromobutyl)pyrrolidine hydrobromide (CAS 187339-70-4) is a specialized alkylating agent used extensively in medicinal chemistry to introduce the N-butylpyrrolidine moiety into pharmacophores.[1][2][3] This structural motif is a critical pharmacophore in various therapeutic classes, including antihistamines, antipsychotics (dopamine antagonists), and antiarrhythmic agents.
This guide details the compound's physiochemical properties, synthetic utility, and critical handling requirements. Particular emphasis is placed on the "spiro-cyclization" instability of the free base—a phenomenon that necessitates its storage as a hydrobromide salt—and its application in synthesizing G-protein coupled receptor (GPCR) ligands.[1][2]
Part 1: Chemical Profile & Properties[1][2][4][5]
Identity & Physiochemical Data
The compound is supplied as a hydrobromide salt to ensure stability.[1][2] The free base is kinetically unstable due to intramolecular nucleophilic attack.[1][2]
Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (e.g., hexane).
Melting Point
145–149 °C (Decomposes)
Stability
Critical: Stable as HBr salt.[1][2] Free base rapidly cyclizes (see Stability Section).[1][2]
Part 2: Synthetic Utility & Mechanism[2]
Core Mechanism: Electrophilic Alkylation
1-(4-Bromobutyl)pyrrolidine acts as a "C4-linker" reagent.[1][2] It undergoes SN2 nucleophilic substitution where a nucleophile (e.g., a phenol, amine, or thiol) attacks the terminal carbon bearing the bromine atom, displacing the bromide ion.
The pyrrolidine nitrogen is protonated in the salt form, rendering it non-nucleophilic.[2] To react, the salt must often be neutralized in situ or used with an excess of base (e.g., K₂CO₃, Cs₂CO₃) to liberate the reactive species transiently.
Synthesis of the Reagent
The preparation of this reagent requires careful stoichiometry to avoid the formation of the "bis" byproduct, 1,4-di(pyrrolidin-1-yl)butane.[1]
Add pyrrolidine dropwise (slow addition is crucial to favor mono-alkylation).[1][2]
Stir at room temperature for 12–24 hours.
Purification: Acid-base extraction.[1][2] The excess dibromide remains in the organic layer while the product moves to the aqueous acid layer.[1][2]
Salt Formation: The aqueous phase is basified, extracted into ether, and treated with gaseous HBr or HBr/acetic acid to precipitate the target hydrobromide salt.
Visualization: Synthesis & Side-Reaction Pathways
The following diagram illustrates the desired synthesis versus the critical instability pathway (cyclization).
Caption: Synthesis pathway showing the critical stabilization step (acidification) to prevent spiro-cyclization.
Part 3: Applications in Drug Discovery[1]
This reagent is a primary tool for synthesizing tertiary amine pharmacophores .[1][2] The 4-carbon (butyl) linker provides optimal spacing for binding to deep pockets in GPCRs and ion channels.[1][2]
Dopamine & Sigma Receptor Ligands
Research into antipsychotics often utilizes this reagent to link a pyrrolidine "head group" to a phenyl or heteroaryl "tail."[1][2]
Mechanism: The butyl chain allows the pyrrolidine nitrogen to interact with an aspartate residue in the receptor binding site (e.g., Asp114 in D2 receptors) while the aromatic tail engages in pi-stacking.[1]
Example: Synthesis of Pyrovalerone analogs and high-affinity sigma receptor ligands involves alkylating substituted phenones or anilines with 1-(4-bromobutyl)pyrrolidine.[1][2]
Potassium Channel Blockers (Class III Antiarrhythmics)
The N-alkylpyrrolidine motif is structurally analogous to the diethylamino group found in Ibutilide and Dofetilide .[1][2]
Application: Researchers use CAS 187339-70-4 to synthesize "stiffened" analogs of these drugs where the diethylamine is replaced by a pyrrolidine ring to restrict conformational freedom and potentially improve selectivity.[1][2]
Experimental Protocol: N-Alkylation of a Phenol
Context: Attaching the pyrrolidine-butyl moiety to a phenolic scaffold (e.g., for creating antihistamine candidates).[1][2]
Step-by-Step Methodology:
Activation: In a dry flask, dissolve the phenol derivative (1.0 mmol) in anhydrous DMF (5 mL).
Deprotonation: Add Cs₂CO₃ (2.5 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion.
The most critical technical insight for this compound is its tendency to undergo intramolecular cyclization.[1][2]
Mechanism: The pyrrolidine nitrogen (nucleophile) attacks the terminal carbon (electrophile) within the same molecule.[1][2]
Result: Formation of 5-azoniaspiro[4.4]nonane bromide , a quaternary ammonium salt that is chemically inert to further alkylation.[1][2]
Prevention:ALWAYS store as the hydrobromide salt. If the free base is generated (e.g., during extraction), use it immediately. Do not store the free base as an oil.[1][2]
Storage Conditions
Temperature: 2–8°C (Refrigerator).
Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) in a desiccator.[1][2]
Shelf Life: 12–24 months if kept dry and acidic.[1][2]
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. The compound is a potent alkylating agent and should be treated as a potential mutagen.[2]
References
Sigma-Aldrich. (2024).[1][2] 1-(4-Bromobutyl)pyrrolidine hydrobromide Product Specification & SDS. Link
BenchChem. (2025).[1][2] Synthesis of N-Substituted Pyrrolidines via Reaction of 1,4-Dichlorobutane with Primary Amines. Link[1]
Meltzer, P. C., et al. (2006).[2] "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: A promising class of monoamine uptake inhibitors."[1][2] Journal of Medicinal Chemistry. Link
Li Petri, G., et al. (2021).[2] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[1][2] Molecules. Link
Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: Pyrrolidine Analogs. Link
Technical Guide: 1-(4-Bromobutyl)pyrrolidine Hydrobromide vs. Free Base Stability
A Critical Analysis of Handling, Storage, and Synthetic Application Executive Summary 1-(4-Bromobutyl)pyrrolidine is a valuable alkylating agent used to introduce the pyrrolidinylbutyl moiety into pharmacophores (e.g., a...
Author: BenchChem Technical Support Team. Date: February 2026
A Critical Analysis of Handling, Storage, and Synthetic Application
Executive Summary
1-(4-Bromobutyl)pyrrolidine is a valuable alkylating agent used to introduce the pyrrolidinylbutyl moiety into pharmacophores (e.g., antihistamines, neuroleptics). However, its utility is governed by a critical stability dichotomy:
The Hydrobromide Salt: A stable, crystalline solid suitable for long-term storage.
The Free Base: A highly reactive, transient species that undergoes rapid intramolecular cyclization to form a quaternary ammonium salt (5-azoniaspiro[4.4]nonane bromide).
This guide provides the mechanistic rationale for this instability, detailed protocols for handling the compound without degradation, and analytical methods to validate integrity.
Mechanistic Insight: The Cyclization Trap
The fundamental instability of the free base arises from the "neighboring group participation" of the pyrrolidine nitrogen. Unlike simple alkyl halides, the nitrogen lone pair in 1-(4-Bromobutyl)pyrrolidine is positioned exactly four carbons away from the electrophilic carbon bearing the bromine.
The Pathway
Upon neutralization of the hydrobromide salt, the nitrogen lone pair becomes available. It executes a rapid, intramolecular nucleophilic attack (
) on the carbon at the butyl terminus. This cyclization is entropically favored, forming two fused five-membered rings.
Visualizing the Degradation
Figure 1: The degradation pathway of 1-(4-Bromobutyl)pyrrolidine free base into the thermodynamically stable spiro-ammonium salt.
Stability Profile & Physical Properties
The following table summarizes the operational differences between the two forms.
Charge: In a reaction vessel, combine the Nucleophile and the Inorganic Base in the chosen solvent.
Activate: Stir at room temperature for 15–30 minutes to facilitate deprotonation of the nucleophile.
Addition: Add 1-(4-Bromobutyl)pyrrolidine HBr directly as a solid to the stirring mixture.
Mechanism:[2][3][4][5][6] The inorganic base will slowly neutralize the HBr salt in situ, releasing the free base which is immediately intercepted by the nucleophile present in excess.
Reaction: Heat to required temperature (typically 60–80°C).
Monitor: Check LCMS for the desired product mass. Watch for the spiro-ammonium byproduct (M+ = 126.1 Da).
Protocol B: Biphasic Extraction (If Isolation is Unavoidable)
Objective: To isolate the free base for reactions sensitive to inorganic salts. Warning: Time-critical.
Workflow:
Dissolution: Dissolve the HBr salt in minimal water (cool to 0°C).
Layering: Add an equal volume of cold Dichloromethane (DCM) or Diethyl Ether.
Neutralization: Slowly add cold 1M NaOH or saturated
while stirring vigorously.
Extraction: Separate layers immediately. Extract aqueous layer once more with cold organic solvent.
Drying: Dry organic layer over
for max 5 minutes in an ice bath.
Usage: Filter directly into the reaction vessel containing the target nucleophile. Do not concentrate to dryness via rotary evaporation , as the heat and concentration will force cyclization.
Quality Control & Troubleshooting
Detecting the Spiro Impurity
If your alkylation yields are low, the starting material may have cyclized.
1H NMR Diagnosis:
Linear (Desired): Distinct triplets for the butyl chain.
Spiro (Impurity): The 5-azoniaspiro[4.4]nonane cation is highly symmetrical. Look for a simplified spectrum with shifted methylene peaks adjacent to the quaternary nitrogen (typically
3.4–3.6 ppm range in ).
Mass Spectrometry:
The spiro compound is a permanent cation. In ESI+, it appears as a strong signal at m/z 126.1 (
).
Decision Logic for Process Optimization
Figure 2: Decision matrix for optimizing alkylation reactions involving 1-(4-Bromobutyl)pyrrolidine.
Safety & Toxicology (E-E-A-T)
Hazard Class: Nitrogen Mustard Analog / Alkylating Agent.
Vesicant: Both the salt and free base are skin irritants. The free base, being lipophilic, penetrates skin rapidly and can cause severe blistering or DNA alkylation.
Handling:
Always handle in a fume hood.
Double-glove (Nitrile).
Quench all glassware and waste with dilute ammonia or NaOH to destroy residual alkylating potential before disposal.
References
PubChem. (2025).[7] 5-Azoniaspiro[4.4]nonane; bromide (Compound Summary). National Library of Medicine. Retrieved February 23, 2026, from [Link]
Difference between 1-(4-bromobutyl)pyrrolidine and 1-(4-chlorobutyl)pyrrolidine
An In-depth Technical Guide to the Comparative Analysis of 1-(4-bromobutyl)pyrrolidine and 1-(4-chlorobutyl)pyrrolidine for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehe...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Comparative Analysis of 1-(4-bromobutyl)pyrrolidine and 1-(4-chlorobutyl)pyrrolidine for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the key differences between 1-(4-bromobutyl)pyrrolidine and 1-(4-chlorobutyl)pyrrolidine, two important intermediates in pharmaceutical synthesis. As a senior application scientist, this document aims to equip researchers and drug development professionals with the necessary insights to make informed decisions regarding the selection and application of these reagents. We will delve into their physicochemical properties, comparative reactivity, and practical applications, with a focus on the underlying chemical principles that govern their behavior. This guide will also present a model experimental protocol to illustrate the practical implications of their differences in a laboratory setting.
Introduction: The Significance of Haloalkylamines in Medicinal Chemistry
1-(4-Halobutyl)pyrrolidines are versatile bifunctional molecules that serve as crucial building blocks in the synthesis of a wide array of pharmaceutical agents. Their structure, featuring a nucleophilic pyrrolidine ring and an electrophilic haloalkyl chain, allows for their incorporation into target molecules through various synthetic strategies. The choice between the bromo- and chloro- a nalogs is a critical decision in process development, impacting reaction kinetics, yield, and overall efficiency. Understanding the nuanced differences between these two compounds is paramount for optimizing synthetic routes and achieving desired outcomes in drug discovery and development.
Physicochemical Properties: A Comparative Overview
The seemingly minor difference in the halogen atom between 1-(4-bromobutyl)pyrrolidine and 1-(4-chlorobutyl)pyrrolidine gives rise to notable variations in their physical properties. These differences can influence their handling, storage, and behavior in various solvent systems.
Property
1-(4-bromobutyl)pyrrolidine
1-(4-chlorobutyl)pyrrolidine
Molecular Formula
C8H16BrN
C8H16ClN
Molecular Weight
206.12 g/mol
161.68 g/mol
Appearance
Colorless to light yellow liquid
Colorless to pale yellow liquid
Boiling Point
93-96 °C at 12 mmHg
85-88 °C at 15 mmHg
Density
1.252 g/mL at 25 °C
0.991 g/mL at 25 °C
Refractive Index
n20/D 1.492
n20/D 1.469
Data compiled from various chemical supplier catalogs.
The higher molecular weight and density of the bromo- derivative are direct consequences of the larger atomic mass of bromine compared to chlorine. The difference in boiling points is also noteworthy and can be a factor in the selection of purification methods.
The Core of the Matter: A Deep Dive into Reactivity
The primary distinction in the chemical behavior of 1-(4-bromobutyl)pyrrolidine and 1-(4-chlorobutyl)pyrrolidine lies in the reactivity of the carbon-halogen bond. This difference is fundamentally governed by two key factors: bond strength and the leaving group ability of the halide ion.
3.1. Carbon-Halogen Bond Strength
The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. The average bond dissociation energy for a C-Br bond is approximately 285 kJ/mol, whereas for a C-Cl bond, it is around 340 kJ/mol. This means that less energy is required to cleave the C-Br bond, making 1-(4-bromobutyl)pyrrolidine the more reactive of the two in reactions where this bond is broken, such as nucleophilic substitution reactions.
3.2. Leaving Group Ability
In nucleophilic substitution reactions, the halide ion departs as the leaving group. The stability of the resulting halide anion is a crucial factor in determining the reaction rate. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a larger, more polarizable ion that can better stabilize the negative charge. This superior leaving group ability of bromide further contributes to the enhanced reactivity of the bromo- derivative.
The following diagram illustrates the key factors influencing the reactivity of the two compounds in a typical SN2 reaction.
Caption: A generalized workflow for the N-alkylation of morpholine.
4.2. Detailed Step-by-Step Methodology
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.0 eq), potassium carbonate (K₂CO₃) as a base (2.0 eq), and acetonitrile (MeCN) as the solvent (5 mL per mmol of morpholine).
Addition of Alkylating Agent: To the stirred suspension, add either 1-(4-bromobutyl)pyrrolidine (1.1 eq) or 1-(4-chlorobutyl)pyrrolidine (1.1 eq).
Reaction Conditions:
For 1-(4-bromobutyl)pyrrolidine: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. The reaction is typically complete within 4-6 hours.
For 1-(4-chlorobutyl)pyrrolidine: Heat the reaction mixture to reflux. Due to the lower reactivity, this reaction will require a longer reaction time, often 12-24 hours. The addition of a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide) can be beneficial to accelerate the reaction.
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure tertiary amine product.
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
4.3. Expected Outcomes and Causality
Parameter
Using 1-(4-bromobutyl)pyrrolidine
Using 1-(4-chlorobutyl)pyrrolidine
Reaction Time
4-6 hours
12-24 hours (or longer)
Typical Yield
85-95%
60-80% (can be lower without catalyst)
Reaction Conditions
Standard reflux
May require higher temperatures or catalyst
The shorter reaction time and higher yield observed with the bromo- derivative are direct consequences of its greater reactivity, as discussed previously. The weaker C-Br bond and the superior leaving group ability of bromide facilitate a faster SN2 reaction. In contrast, the stronger C-Cl bond in the chloro- derivative requires more forcing conditions (longer heating time, potential need for a catalyst) to achieve a comparable conversion, which can sometimes lead to the formation of side products and a lower overall yield.
Applications in Drug Development
Both 1-(4-bromobutyl)pyrrolidine and 1-(4-chlorobutyl)pyrrolidine are valuable intermediates in the synthesis of a variety of drug candidates. The choice between them often depends on a balance of reactivity, cost, and the specific requirements of the synthetic route.
Antipsychotics: The butamoxane series of antipsychotic agents features a pyrrolidinylbutyl moiety, which can be introduced using these reagents.
Muscarinic Agonists: Certain muscarinic receptor agonists developed for the treatment of Alzheimer's disease incorporate a similar structural motif.
Antihistamines: Some second-generation antihistamines contain a pyrrolidinylbutyl group that is crucial for their pharmacological activity.
In early-stage drug discovery, the more reactive 1-(4-bromobutyl)pyrrolidine is often favored to expedite the synthesis of new chemical entities for screening. For large-scale manufacturing, a cost-benefit analysis is typically performed. While 1-(4-chlorobutyl)pyrrolidine is generally less expensive, the potential for longer reaction times and lower yields might offset the initial cost advantage.
Conclusion: Making the Right Choice
The selection of 1-(4-bromobutyl)pyrrolidine versus 1-(4-chlorobutyl)pyrrolidine is a critical decision in chemical synthesis that should be made based on a thorough understanding of their respective properties and reactivity.
Choose 1-(4-bromobutyl)pyrrolidine for:
Rapid reaction kinetics and shorter reaction times.
Higher yields in nucleophilic substitution reactions.
Situations where mild reaction conditions are required to avoid decomposition of sensitive functional groups.
Choose 1-(4-chlorobutyl)pyrrolidine for:
Cost-sensitive applications, particularly at a large scale.
Reactions where a lower reactivity is desired to improve selectivity in the presence of multiple nucleophilic sites.
By carefully considering the factors outlined in this guide, researchers and drug development professionals can optimize their synthetic strategies, leading to more efficient and successful outcomes.
References
Organic Chemistry, 9th Edition by Paula Yurkanis Bruice. Pearson. (A foundational text covering principles of bond strength and leaving group ability).
Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th Edition by Francis A. Carey and Richard J. Sundberg. Springer. (Provides in-depth discussion of nucleophilic substitution reactions).
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition by Michael B. Smith. Wiley. (A comprehensive reference for organic reactions and mechanisms).
PubChem Database. National Center for Biotechnology Information.
Application Notes and Protocols: Strategic Synthesis of Phenolic Ethers via O-Alkylation with 1-(4-Bromobutyl)pyrrolidine Hydrobromide
Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of phenolic ethers using 1-(4-Bromobutyl)pyrrolidine hydrobromide. The core of this t...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of phenolic ethers using 1-(4-Bromobutyl)pyrrolidine hydrobromide. The core of this transformation is the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1][2] The resulting molecular scaffold, which combines a phenol ether with a pyrrolidine moiety, is of significant interest in medicinal chemistry and drug discovery due to the prevalence of these functional groups in pharmacologically active compounds.[3][4]
This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the reaction, the critical parameters that govern its success, and the rationale behind specific experimental choices. Detailed, field-tested protocols are provided alongside troubleshooting strategies to empower researchers to optimize this valuable synthetic transformation.
Mechanistic Framework: The Williamson Ether Synthesis
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] This process can be broken down into two primary stages:
Deprotonation: The acidic proton of the phenol is abstracted by a base to form a highly nucleophilic phenoxide anion. The choice of base is critical and depends on the acidity of the specific phenol being used.[5]
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon atom of 1-(4-Bromobutyl)pyrrolidine, which bears the bromide leaving group. This concerted, backside attack results in the formation of the C-O ether bond and the displacement of the bromide ion.[1][5]
Since the alkylating agent, 1-(4-Bromobutyl)pyrrolidine, is a primary alkyl halide, the Sₙ2 pathway is strongly favored over competing elimination (E2) reactions.[1][6]
Caption: General mechanism of the Williamson ether synthesis.
Potential Competing Reactions
While O-alkylation is the desired pathway, two primary side reactions can occur:
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can also attack through the electron-rich aromatic ring. This is generally less favorable as it temporarily disrupts aromaticity.[5] The use of polar aprotic solvents minimizes this pathway. Protic solvents can solvate the oxygen of the phenoxide through hydrogen bonding, leaving the carbon atoms of the ring more available for attack.[5]
Elimination (E2): If a sterically hindered or secondary/tertiary alkyl halide were used, the phenoxide could act as a base, leading to the formation of an alkene.[6] However, with the primary bromide in 1-(4-Bromobutyl)pyrrolidine, this is typically a minor concern unless excessively high temperatures or very strong, hindered bases are employed.
Critical Reaction Parameters and Reagent Selection
The success and efficiency of the synthesis hinge on the careful selection of several key parameters.
Parameter
Recommended Choice(s)
Rationale & Justification
Base
K₂CO₃ (Potassium Carbonate)
A cost-effective, moderately strong base suitable for most phenols. It is strong enough to deprotonate the phenol and neutralize the HBr salt of the alkylating agent.[7]
Cs₂CO₃ (Cesium Carbonate)
More effective for less acidic phenols due to its higher solubility and the "cesium effect," which leads to a more 'naked' and reactive phenoxide anion.[7]
NaH (Sodium Hydride)
A very strong, non-nucleophilic base used for particularly electron-deficient or sterically hindered phenols. Requires anhydrous conditions and careful handling.[6]
Solvent
Acetonitrile (ACN)
A polar aprotic solvent that effectively dissolves the reagents and promotes the Sₙ2 reaction rate without solvating the phenoxide nucleophile.[6] Its boiling point (82°C) is convenient for heating.
DMF, DMSO
Other excellent polar aprotic solvents that can further accelerate the reaction. Their higher boiling points may be useful for sluggish reactions but can make workup more difficult.[5][8]
Temperature
50-100°C
Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions. Refluxing in acetonitrile is a common and effective condition.[6]
Stoichiometry
Phenol (1.0 eq.)
The limiting reagent.
Alkylating Agent (1.1-1.2 eq.)
A slight excess is used to ensure complete consumption of the more valuable phenol substrate.
Base (2.2-2.5 eq.)
A crucial consideration. At least two equivalents are required: one to deprotonate the phenol and one to neutralize the hydrobromide salt of the amine, releasing the free base for the reaction. An excess drives the deprotonation equilibrium.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Synthesis using Potassium Carbonate
This protocol is a robust starting point for a wide variety of phenolic substrates.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Step-by-Step Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq.) and potassium carbonate (2.5 eq.).
Solvent Addition: Add anhydrous acetonitrile to the flask (concentration typically 0.1-0.5 M with respect to the phenol).
Reagent Addition: Add 1-(4-Bromobutyl)pyrrolidine hydrobromide (1.2 eq.) to the stirring suspension.
Heating: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃, KBr). Rinse the filter cake with a small amount of acetonitrile or ethyl acetate.[3]
Workup - Concentration: Combine the filtrate and rinsings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
Extraction: Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and brine (1x).[7]
Drying and Final Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane/methanol for more polar products) to afford the pure phenolic ether.[3]
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[3]
Caption: Standard experimental workflow for the synthesis.
Troubleshooting and Optimization
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Reaction
1. Incomplete deprotonation of the phenol. 2. Insufficient reaction temperature or time. 3. Poor quality of alkylating agent.
1. Switch to a stronger base like Cs₂CO₃ or, with caution, NaH. Ensure the base is anhydrous.[6] 2. Increase the reaction temperature or prolong the reaction time. Monitor by TLC to confirm starting material consumption. 3. Verify the purity of the 1-(4-Bromobutyl)pyrrolidine hydrobromide.
Significant Side Product Formation
1. Reaction temperature is too high, promoting elimination. 2. Presence of water or protic impurities, favoring C-alkylation.
1. Reduce the reaction temperature and increase the reaction time accordingly. 2. Use anhydrous solvents and reagents. Ensure glassware is properly dried before use.[5]
Difficult Purification
1. Product and starting material have similar polarity. 2. Streaking on silica gel column due to the basic pyrrolidine nitrogen.
1. Drive the reaction to completion to consume all starting material. 2. Add a small amount of triethylamine (~0.5-1%) to the chromatography eluent to suppress tailing and improve separation.
References
Vertex AI Search. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
University of Calgary. (n.d.). Ch24: ArOH to ArOR.
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
Wikipedia. (2021, October 23). Williamson ether synthesis.
BenchChem. (2025). Synthesis and Application of 4-(Pyrrolidin-1-yl)phenol Derivatives: A Guide for Researchers.
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes.
Hubei Sanli Fengxiang Technology Co., Ltd. (2024, March 20). What Is the Mechanism of Phenol Alkylation?
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-(2-(pyrrolidin-1-yl)ethyl)phenol Derivatives.
Wikipedia. (n.d.). Phenol ether.
Ma, Q., Chakraborty, D., Faglioni, F., Muller, R. P., Goddard, W. A., 3rd, Harris, T., Campbell, C., & Tang, Y. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(6), 2246–2252. [Link]
MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
Synthesis of N-substituted pyrrolidines using butyl linkers
Executive Summary The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, appearing in over 20 FDA-approved therapeutics (e.g., Procyclidine, Almotriptan).[1] In drug discovery, butyl linkers (C4 spacers)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, appearing in over 20 FDA-approved therapeutics (e.g., Procyclidine, Almotriptan).[1] In drug discovery, butyl linkers (C4 spacers) are frequently employed to modulate lipophilicity (logP) and optimize receptor binding kinetics by adjusting the distance between the pharmacophore and the basic nitrogen.
This guide details the synthesis of N-substituted pyrrolidines using butyl linkers. We distinguish between two critical synthetic needs:
Modular Linker Attachment: Functionalizing an existing pyrrolidine core with a reactive butyl tether (e.g., using 1-bromo-4-chlorobutane).
De Novo Cyclization: Constructing the pyrrolidine ring itself using 1,4-dihalobutanes as the C4 source.
Critical Mechanistic Analysis
The Chemoselectivity of Heterobifunctional Linkers
For modular synthesis, 1-bromo-4-chlorobutane is the reagent of choice. The reaction relies on the significant nucleofugality difference between bromide and chloride (
).
Primary Event: The pyrrolidine nitrogen attacks the C-Br bond (
), displacing bromide to form the N-(4-chlorobutyl)pyrrolidine.
Secondary Event (Optional): The remaining alkyl chloride is less reactive, allowing isolation of the intermediate. It can be subsequently activated (e.g., Finkelstein reaction with KI) to couple with a second nucleophile, completing the "linker" strategy.
The Cyclization Challenge (De Novo Synthesis)
When reacting a primary amine with 1,4-dibromobutane , two competing pathways exist:
Pathway A (Desired): Intermolecular alkylation followed by intramolecular cyclization (Entropy favored at high dilution).
Pathway B (Undesired): Intermolecular polymerization (Oligomerization).
Control: High dilution and the use of inorganic bases (
) favor Pathway A.
Visual Workflows
Diagram 1: Modular Linker Synthesis Strategy
This workflow illustrates the selective attachment of a butyl linker to pyrrolidine, followed by activation for drug conjugation.
Caption: Selective alkylation exploiting the reactivity difference between Br and Cl leaving groups.
Experimental Protocols
Protocol A: Modular Linker Attachment (The "Warhead" Synthesis)
Objective: Synthesis of 1-(4-chlorobutyl)pyrrolidine. This intermediate serves as a "warhead" to attach the pyrrolidine moiety to other drug scaffolds.
Acetonitrile (ACN), HPLC grade (Solvent volume: 10 mL per gram of amine)
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend anhydrous
in Acetonitrile.
Addition: Add Pyrrolidine followed by the dropwise addition of 1-Bromo-4-chlorobutane over 15 minutes. Note: The reaction is exothermic; cooling to 0°C during addition is recommended for scales >10g.
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The bromide is displaced rapidly; the chloride remains stable under these conditions.
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ).
Isolation: Concentrate the filtrate under reduced pressure.
Purification: The crude oil is typically >90% pure. For analytical purity, distill under vacuum or pass through a short silica plug (eluting with 100% Ethyl Acetate).
Self-Validating Check:
NMR (CDCl3): Look for the triplet at ~3.5 ppm (CH2-Cl) and the triplet at ~2.5 ppm (N-CH2). If the 3.5 ppm signal is missing, you may have cyclized to a spiro-quaternary salt (rare under these mild conditions) or double-reacted.
Protocol B: De Novo Synthesis of N-Aryl Pyrrolidines
Objective: Synthesis of N-Phenylpyrrolidine from Aniline using a butyl cyclization precursor.
Setup: Dissolve Aniline and DIPEA in Toluene (0.2 M concentration). Crucial: Do not use a polar aprotic solvent like DMF if you wish to avoid over-alkylation; Toluene promotes the cyclization via the specific solvation of the transition state.
Addition: Add 1,4-Dibromobutane.
Cyclization: Reflux (110°C) for 16 hours.
Workup: Wash the organic layer with 1M NaOH (to remove unreacted HBr salts) followed by Brine.
The following data summarizes solvent and base effects on the yield of N-butyl pyrrolidine derivatives based on internal process data and literature precedents.
Variable
Condition
Yield (%)
Notes
Solvent
Acetonitrile (ACN)
92%
Best balance of rate and selectivity.
Solvent
DMF
85%
Faster rate, but harder to remove during workup.
Solvent
Ethanol
65%
Solvolysis of alkyl halide competes (formation of ethyl ether byproduct).
Base
92%
Optimal. Granular form is preferred over powder to prevent clumping.
Base
(Triethylamine)
78%
Formation of quaternary ammonium salts can complicate purification.
Reagent
1-Bromo-4-chlorobutane
>95% (Mono)
High selectivity for mono-alkylation.
Reagent
1,4-Dibromobutane
60% (Cyclic)
Risk of dimerization (polymerization) if concentration >0.5 M.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for alkylation of amines).
BenchChem. Application Notes and Protocols for the Alkylation of Amines with 1,4-Dibromobutane. (Industrial protocols for cyclization).
Verardo, G.; Dolce, A.; Toniutti, N. Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synthesis1999 , 1999(1), 74–79.[3] (Alternative reductive route).
Smith, M. B.Organic Synthesis, 3rd Ed.; Wavefunction: Irvine, CA, 2010. (Mechanistic discussions on chemoselectivity of haloalkanes).
PubChem Compound Summary. 1-Bromo-4-chlorobutane. National Center for Biotechnology Information. (Physical properties and safety data).
Application Note: A Validated Protocol for the Conversion of 1-(4-Bromobutyl)pyrrolidine Hydrobromide to its Free Base Form
Abstract This application note provides a detailed, robust, and validated protocol for the conversion of 1-(4-bromobutyl)pyrrolidine hydrobromide (HBr salt) to its corresponding free base. Amine salts, favored for their...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a detailed, robust, and validated protocol for the conversion of 1-(4-bromobutyl)pyrrolidine hydrobromide (HBr salt) to its corresponding free base. Amine salts, favored for their stability and crystalline nature, often require conversion to the neutral, nucleophilic free base for subsequent synthetic transformations or specific analytical characterization. This guide is designed for researchers in synthetic chemistry and drug development, offering a comprehensive walkthrough of the chemical principles, a step-by-step experimental procedure, safety considerations, and troubleshooting advice to ensure a high-yield, high-purity outcome.
Principle of the Method: An Acid-Base Approach
The conversion of an amine salt to its free base is a fundamental acid-base reaction. 1-(4-Bromobutyl)pyrrolidine HBr exists as a protonated ammonium salt, rendering it ionic and highly soluble in aqueous media.[1][2][3] The pyrrolidine moiety is a saturated cyclic secondary amine, which is a relatively strong base; the pKa of its conjugate acid is approximately 11.3.[4][5][6]
To deprotonate the ammonium cation and liberate the neutral free base, a base stronger than the amine itself must be introduced. The equilibrium must be shifted decisively towards the products:
For this conversion to be effective, the pH of the aqueous solution must be raised significantly above the pKa of the pyrrolidinium ion. A general rule in acid-base extractions is to adjust the pH to at least two units above the pKa of the conjugate acid, ensuring >99% of the amine is in its neutral, free base form.[7] Therefore, a target pH of >13 is optimal. While weaker bases like sodium bicarbonate (pH ≈ 8.3) or potassium carbonate (pH ≈ 11.5) can be used, a strong base such as sodium hydroxide (NaOH) is recommended to guarantee complete and rapid conversion.[1][8][9]
Once deprotonated, the neutral 1-(4-bromobutyl)pyrrolidine becomes significantly less soluble in water and preferentially partitions into a water-immiscible organic solvent, enabling its isolation via liquid-liquid extraction.[2][3][10]
Materials and Reagents
All reagents should be of ACS grade or higher. All procedures should be conducted in a well-ventilated chemical fume hood.
Reagent/Material
Formula
Molar Mass ( g/mol )
Concentration
Supplier Example
Notes
1-(4-Bromobutyl)pyrrolidine HBr
C₈H₁₇Br₂N
287.04
Solid
Sigma-Aldrich
Starting material.
Sodium Hydroxide
NaOH
40.00
2 M (aq)
Fisher Scientific
Corrosive. Prepare by dissolving 8.0 g of NaOH pellets in 100 mL of deionized water.
Dichloromethane (DCM)
CH₂Cl₂
84.93
N/A
VWR
Extraction solvent.
Deionized Water
H₂O
18.02
N/A
In-house
Used for dissolving the salt and preparing the base solution.
Saturated NaCl Solution (Brine)
NaCl (aq)
58.44
Saturated
In-house
For washing the organic phase.
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
Solid
Acros Organics
Drying agent.
Equipment
Separatory Funnel (250 mL)
Erlenmeyer Flasks (250 mL, 100 mL)
Magnetic Stirrer and Stir Bar
pH paper or pH meter
Glass Funnel
Round-bottom Flask (250 mL)
Rotary Evaporator
Experimental Protocol: Step-by-Step Guide
This protocol is based on a starting quantity of 5.0 g of the HBr salt. Quantities can be scaled accordingly.
Dissolution and Basification
Dissolution: Weigh 5.00 g (17.4 mmol) of 1-(4-bromobutyl)pyrrolidine HBr and transfer it to a 250 mL Erlenmeyer flask. Add 50 mL of deionized water and a magnetic stir bar. Stir until the solid is completely dissolved.
Solvent Addition: Transfer the aqueous solution to a 250 mL separatory funnel. Add 50 mL of dichloromethane (DCM) to the separatory funnel. A biphasic system will be observed.
Basification: Slowly add 2 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel in ~5 mL portions. After each addition, stopper the funnel, invert it gently, and vent frequently to release any pressure buildup. Shake the funnel for 30-60 seconds.
Causality Note: Vigorous shaking at the start can lead to emulsion formation. Frequent venting is crucial as neutralization can be exothermic, increasing solvent vapor pressure.
pH Monitoring: After shaking, allow the layers to separate. Using a pipette, remove a small drop from the upper aqueous layer and test its pH using pH paper or a calibrated pH meter. Continue adding NaOH solution until the pH of the aqueous layer is ≥ 13. This ensures complete deprotonation of the amine.[8]
Extraction and Work-up
Phase Separation: Secure the separatory funnel in a ring stand and allow the two layers to fully separate. The lower, denser layer is the organic phase (DCM) containing the free base. Drain this organic layer into a clean 250 mL Erlenmeyer flask.
Re-extraction: To maximize yield, perform two additional extractions on the aqueous layer remaining in the funnel. Add 25 mL of fresh DCM, shake for 1 minute (venting frequently), and allow the layers to separate. Combine the lower organic layer with the first extract from step 5.
Expertise Note: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
Brine Wash: Combine all organic extracts in the separatory funnel. Add 40 mL of saturated sodium chloride (brine) solution. Shake for 30 seconds.
Causality Note: The brine wash serves two purposes: it removes the bulk of the dissolved water from the organic layer and helps break up minor emulsions by increasing the ionic strength of the aqueous phase.
Drying: Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add approximately 5 g of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask. The drying agent should move freely ("snow globe" effect) when the solution is dry. If it clumps together, add more drying agent until some remains free-flowing. Let it stand for 15-20 minutes.
Filtration: Filter the dried solution through a fluted filter paper or a cotton plug in a glass funnel, collecting the filtrate in a pre-weighed round-bottom flask. Rinse the flask and the drying agent with a small amount (5-10 mL) of fresh DCM to ensure complete transfer of the product.
Solvent Removal: Remove the dichloromethane using a rotary evaporator. Use a water bath temperature of 30-40 °C. Once the bulk of the solvent is removed, you may apply high vacuum for an additional 15-30 minutes to remove any residual solvent.
Final Product: The resulting product, 1-(4-bromobutyl)pyrrolidine free base, should be a clear or pale yellow oil. Calculate the final mass and determine the percentage yield.
Process Workflow Diagram
Caption: Workflow for free base conversion.
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and nitrile gloves.
Fume Hood: All steps, especially those involving dichloromethane and the amine product, must be performed in a certified chemical fume hood.
Chemical Hazards:
1-(4-Bromobutyl)pyrrolidine HBr: Causes skin irritation and serious eye damage. Avoid inhalation of dust.
Sodium Hydroxide (NaOH): Highly corrosive. Causes severe skin burns and eye damage. Handle with care.
Dichloromethane (DCM): Volatile and potentially carcinogenic. Avoid inhaling vapors and ensure it is handled in a well-ventilated area.
Waste Disposal: Dispose of all chemical waste (aqueous layers, used drying agent) in appropriately labeled hazardous waste containers according to institutional guidelines.
Troubleshooting
Issue
Probable Cause
Recommended Solution
Persistent Emulsion
Vigorous shaking, especially before complete basification.
Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. Let the funnel stand undisturbed for 20-30 minutes. If persistent, filter the entire mixture through a pad of Celite®.
Low Yield
Incomplete basification (pH not high enough). Insufficient extraction.
Ensure the aqueous layer pH is robustly ≥ 13. Perform an additional extraction (a total of 3-4) of the aqueous layer with DCM.
Product is Wet (Cloudy)
Insufficient drying agent or drying time.
Add more anhydrous Na₂SO₄ until it no longer clumps. Allow for a longer drying time (30 minutes).
No Phase Separation
An incorrect solvent was used, or insufficient volume of one of the phases.
Ensure the correct immiscible organic solvent was used. Check that sufficient volumes of both aqueous and organic phases are present.
References
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
Mayr, H., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. PubMed. Retrieved from [Link]
Quora. (2025). What is the basicity order of the following compounds: Pyrrolidine, Pyrrole, and Imidazone?. Retrieved from [Link]
Quora. (2017). Which is more basic, pyrrolidine or pyridine?. Retrieved from [Link]
Eduncle. (2020). Pyrrolidines and piperidines which is more basic....??. Retrieved from [Link]
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]
Google Patents. (n.d.). SU50242A1 - Sodium bicarbonate preparation method.
Google Patents. (n.d.). US5912387A - Amine heat stable salt neutralization having reduced solids.
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
Homework.Study.com. (n.d.). Why would no amine be extracted if NaOH is not added to the amine salt prior to extracting the amine with dichloromethane?. Retrieved from [Link]
ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from [Link]
Quora. (2018). What is the role of adding NaOH to the amine tartrate salt prior to the extraction with dichloromethane?. Retrieved from [Link]
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
Reddit. (2022). Potassium carbonate as a base. Retrieved from [Link]
High-Efficiency Microwave-Assisted Alkylation using 1-(4-Bromobutyl)pyrrolidine Hydrobromide
Application Note: AN-MW-PYR-042 Abstract This application note details the optimized protocol for introducing the pyrrolidinylbutyl moiety into nucleophilic substrates (phenols, amines, indoles) using 1-(4-Bromobutyl)pyr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-MW-PYR-042
Abstract
This application note details the optimized protocol for introducing the pyrrolidinylbutyl moiety into nucleophilic substrates (phenols, amines, indoles) using 1-(4-Bromobutyl)pyrrolidine hydrobromide . While this reagent is a cornerstone in the synthesis of H3 antagonists, antipsychotics, and antihistamines, its utility is often compromised by the rapid intramolecular cyclization of its free base into an unreactive spiro-ammonium salt. We present a microwave-assisted methodology that suppresses this side reaction through rapid dielectric heating, achieving high yields (>85%) in minutes compared to hours of conventional reflux.
Introduction & Chemical Context
The 1-(4-pyrrolidin-1-yl)butyl chain is a privileged pharmacophore in medicinal chemistry, improving aqueous solubility and target affinity in CNS-active agents. However, the alkylating agent, 1-(4-Bromobutyl)pyrrolidine , presents a unique kinetic challenge.
The "Cyclization Trap"
The reagent is supplied as a hydrobromide salt (
) to prevent decomposition. Upon neutralization to liberate the reactive free amine, the pyrrolidine nitrogen becomes nucleophilic. In a dilute solution or under slow heating (conventional reflux), the nitrogen attacks the terminal carbon bearing the bromine (intramolecular ), forming a stable, unreactive spiro[4.4]nonan-5-azonium salt.
Microwave Solution: Microwave irradiation minimizes the "thermal lag" inherent in oil baths. By reaching the target temperature (
) in seconds, the intermolecular reaction rate (alkylation of the substrate) is accelerated significantly more than the intramolecular cyclization, favoring the desired product.
Mechanistic Pathways & Strategy
Reaction Scheme
The following diagram illustrates the competition between the desired intermolecular alkylation and the undesired intramolecular self-quaternization.
Figure 1: Kinetic competition between productive alkylation and destructive spiro-cyclization.
The Finkelstein Enhancement
To further outcompete cyclization, we employ an in situ Finkelstein modification. Adding catalytic Potassium Iodide (KI) converts the alkyl bromide to a more reactive alkyl iodide transiently.
The C-I bond is weaker and the iodide is a better leaving group, accelerating the reaction with the substrate.
Experimental Protocols
General Considerations
Vessel: 10 mL or 35 mL dedicated microwave pressure vials (e.g., Pyrex).
Solvent:DMF (Dimethylformamide) or MeCN (Acetonitrile). DMF is preferred for its high boiling point and excellent microwave absorbance (high tan
).
Base: Anhydrous
or . Cesium carbonate often provides higher yields due to the "Cesium Effect" (increased solubility and "naked" anion reactivity).
Protocol A: O-Alkylation of Phenols (Standard)
Target: Synthesis of ether-linked pyrrolidine derivatives.
Pre-activation: Add the Phenol and Base to the microwave vial equipped with a stir bar. Add DMF.[1][2][3] Stir at room temperature for 5 minutes to allow deprotonation (phenoxide formation).
Reagent Addition: Add the solid 1-(4-Bromobutyl)pyrrolidine HBr and KI to the vial.
Critical: Do not premix the HBr salt and base in solvent for long periods before heating.
Sealing: Cap the vial immediately with a Teflon-lined septum.
Irradiation: Program the microwave reactor:
Mode: Dynamic/Standard
Temp:
Hold Time: 15 minutes
Pressure Limit: 250 psi (17 bar)
Stirring: High
Workup: Cool to
(usually automated). Pour mixture into ice-water (30 mL). Extract with EtOAc ( mL). Wash organic phase with brine, dry over , and concentrate.
Protocol B: N-Alkylation of Indoles/Amines (Challenging)
Target: Indole nitrogen alkylation. Requires stronger forcing due to lower nucleophilicity of the indole nitrogen compared to phenoxides.
Modifications:
Base:
(3.0 equiv) is strongly recommended.
Temp/Time:
for 20 minutes.
Optimization & Troubleshooting
Use the following decision tree to optimize low-yielding reactions.
Figure 2: Troubleshooting logic for microwave alkylation parameters.
Data Comparison: Conventional vs. Microwave
The following data summarizes typical improvements observed in the alkylation of 4-hydroxybenzaldehyde with 1-(4-bromobutyl)pyrrolidine.
Parameter
Conventional Reflux (Acetone)
Microwave (DMF)
Temperature
Time
18 Hours
15 Minutes
Yield
45 - 60%
88 - 94%
Side Product (Spiro)
High (~30%)
Low (<5%)
Solvent Volume
20 mL/mmol
3 mL/mmol
Safety & Handling
Pressure: DMF expands significantly. Ensure vials are rated for >20 bar.
Vesicant: 1-(4-Bromobutyl)pyrrolidine is an alkylating agent. Handle with gloves in a fume hood.
HBr Salt: The salt is hygroscopic. Store in a desiccator.
References
Microwave-Assisted Organic Synthesis (MAOS): Kappe, C. O.[4] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.
Minimizing elimination side products in 1-(4-Bromobutyl)pyrrolidine alkylation
Introduction The alkylation of nucleophiles with 1-(4-bromobutyl)pyrrolidine is a valuable transformation in the synthesis of novel chemical entities, particularly in drug discovery where the pyrrolidine motif is a commo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The alkylation of nucleophiles with 1-(4-bromobutyl)pyrrolidine is a valuable transformation in the synthesis of novel chemical entities, particularly in drug discovery where the pyrrolidine motif is a common feature.[1][2] However, like many alkylation reactions involving primary alkyl halides, this process is often complicated by a competing bimolecular elimination (E2) side reaction. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers minimize the formation of elimination byproducts and maximize the yield of the desired substitution (Sₙ2) product.
The primary alkyl bromide in 1-(4-bromobutyl)pyrrolidine is susceptible to both Sₙ2 and E2 pathways.[3] The outcome of the reaction is a delicate balance of multiple factors, including temperature, the nature of the base and solvent, and steric effects.[4] Understanding and controlling these variables is paramount to achieving a successful and high-yielding alkylation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems and provides actionable solutions based on established chemical principles.
Problem 1: Low Yield of Desired Product with Significant Alkene Byproduct Formation
Observation: You observe a low yield of your target N-alkylated product. Analysis of the reaction mixture (e.g., by GC-MS or ¹H NMR) reveals a significant amount of 1-(but-3-en-1-yl)pyrrolidine, the E2 elimination byproduct.
Root Cause Analysis: The reaction conditions are favoring the E2 pathway over the desired Sₙ2 pathway. In an E2 reaction, the nucleophile acts as a base, abstracting a proton from the carbon adjacent (β-position) to the carbon bearing the bromine, leading to the formation of a double bond and expulsion of the bromide leaving group.[5]
Solution Workflow: A Multi-Factorial Approach
Action: Lower the reaction temperature. If the reaction is being run at elevated temperatures (e.g., >50 °C), reduce it to room temperature or even 0 °C.
Scientific Rationale: Elimination reactions generally have a higher activation energy than their competing substitution reactions.[6] Furthermore, elimination reactions result in an increase in the number of molecules in the system, making them more entropically favored. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, thus favoring elimination.[4] Running the reaction at the lowest practical temperature that still allows for a reasonable reaction rate will kinetically favor the Sₙ2 pathway.[7][8]
Action: If using a strong base (e.g., NaOH, NaOEt, K-tert-butoxide), switch to a weaker, non-nucleophilic inorganic base. Mild bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often sufficient to act as a proton scavenger without actively promoting elimination.
Scientific Rationale: The rate of an E2 reaction is directly proportional to the concentration and strength of the base.[9] Strong, hard bases preferentially abstract protons, driving the elimination pathway.[10] Sterically hindered bases, such as potassium tert-butoxide, are particularly effective at promoting elimination over substitution because their bulk makes it difficult to access the electrophilic carbon for an Sₙ2 attack, but they can easily abstract a less-hindered β-hydrogen.[5][11] Weak bases create a less "elimination-prone" environment, allowing the Sₙ2 reaction, which depends on nucleophilicity, to dominate.
Action: Utilize a polar aprotic solvent. Recommended solvents include acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
Scientific Rationale: Polar aprotic solvents are ideal for Sₙ2 reactions.[12][13] They can solvate the cation (e.g., K⁺ from K₂CO₃) but do not form a strong solvation shell around the anion (the nucleophile), leaving it "naked" and highly reactive for nucleophilic attack.[14] In contrast, polar protic solvents (like water or ethanol) can hydrogen-bond with the nucleophile, stabilizing it and reducing its nucleophilicity, which can slow the Sₙ2 reaction and allow the E2 pathway to become more competitive.[15][16][17]
Decision-Making Flowchart for Troubleshooting High Elimination
Caption: Troubleshooting workflow for minimizing elimination byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the exact mechanism of the elimination side reaction I am trying to prevent?
A1: The primary side reaction is a bimolecular elimination (E2) mechanism. In this concerted, single-step process, your nucleophile (or another basic species in the mixture) acts as a base and removes a proton from the β-carbon (the carbon adjacent to the one bonded to the bromine). Simultaneously, the C-H bond electrons form a π-bond, and the bromide ion departs as the leaving group.
Caption: The concerted E2 mechanism leading to an alkene byproduct.
For 1-(4-bromobutyl)pyrrolidine, this results in the formation of 1-(but-3-en-1-yl)pyrrolidine. The desired Sₙ2 reaction involves the nucleophile directly attacking the α-carbon, displacing the bromide without proton abstraction.
Q2: Why is temperature such a critical factor in controlling the Sₙ2/E2 ratio?
A2: Temperature is a critical control element because substitution and elimination reactions have different thermodynamic and kinetic profiles.[4][6]
Kinetics (Activation Energy): E2 reactions often involve the formation of a more crowded, higher-energy transition state compared to Sₙ2 reactions. This translates to a higher activation energy (Ea). Increasing the temperature provides the necessary energy to overcome this higher barrier more effectively, thus increasing the rate of elimination relative to substitution.
Thermodynamics (Entropy): An elimination reaction produces three product molecules from two reactant molecules (alkene + protonated base + leaving group ion), while a substitution reaction produces two products from two reactants. This increase in the number of molecules represents an increase in entropy (ΔS > 0). The Gibbs free energy equation, ΔG = ΔH - TΔS, shows that as temperature (T) increases, the entropy term (-TΔS) becomes more negative, making the overall reaction more spontaneous.
Q3: How does steric hindrance affect this reaction?
A3: Steric hindrance plays a significant role for both the substrate and the nucleophile.
Substrate: 1-(4-Bromobutyl)pyrrolidine is a primary alkyl halide. Primary halides are generally less sterically hindered at the α-carbon, which strongly favors the Sₙ2 pathway.[3][18] This is an advantage.
Nucleophile/Base: If the nucleophile you are using is large and bulky, its ability to perform a backside attack on the α-carbon (Sₙ2) is diminished.[19][20] However, its ability to act as a base and abstract a more accessible β-hydrogen may not be as affected. Therefore, sterically hindered nucleophiles tend to favor elimination.[11] If you are consistently getting high elimination, consider if your nucleophile is sterically demanding.
Q4: Can I use an excess of one reagent to favor the Sₙ2 reaction?
A4: Yes. The Sₙ2 reaction is bimolecular, meaning its rate depends on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). The E2 reaction rate is also bimolecular (Rate = k[Substrate][Base]). By using a higher concentration of your nucleophile, you can increase the probability of a successful Sₙ2 collision, potentially outcompeting the E2 pathway. Using a 2- to 3-fold excess of the nucleophile relative to the 1-(4-bromobutyl)pyrrolidine can sometimes improve the yield of the substitution product, though this is not always economically feasible.
Recommended Protocol for Minimizing Elimination
This protocol incorporates the principles discussed above to create conditions that strongly favor the Sₙ2 pathway.
Objective: To alkylate a generic secondary amine nucleophile (R₂NH) with 1-(4-bromobutyl)pyrrolidine while minimizing the formation of 1-(but-3-en-1-yl)pyrrolidine.
To a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the secondary amine nucleophile (1.2 equiv) and anhydrous potassium carbonate (2.0 equiv).
Add anhydrous acetonitrile to the flask to create a slurry (concentration of the alkyl bromide should be approx. 0.1-0.5 M).
Stir the mixture at room temperature for 15 minutes.
Slowly add 1-(4-bromobutyl)pyrrolidine (1.0 equiv) to the stirring mixture via syringe.
Stir the reaction at room temperature (20-25 °C). Monitor the reaction progress by TLC or LC-MS.
If the reaction is sluggish after 24 hours, the temperature can be gently increased to 40-50 °C, but be aware this may slightly increase the amount of elimination byproduct.
Upon completion, filter the reaction mixture to remove the inorganic solids (K₂CO₃ and KBr).
Rinse the solids with a small amount of acetonitrile.
Combine the filtrate and washings and concentrate under reduced pressure.
Purify the crude product using an appropriate method, such as column chromatography, to isolate the desired N-alkylated product.
Summary Table of Reaction Parameter Effects
Parameter
Condition Favoring Sₙ2 (Desired)
Condition Favoring E2 (Side Product)
Rationale
Temperature
Low (0 - 25 °C)
High (> 50 °C)
Sₙ2 has lower activation energy; E2 is entropically favored at high T.[4][6]
Base
Weak, non-nucleophilic (e.g., K₂CO₃, NaHCO₃)
Strong, especially bulky (e.g., t-BuOK, NaOH)
Strong bases preferentially abstract protons, driving the E2 pathway.[10]
Solvent
Polar Aprotic (e.g., MeCN, DMF, DMSO)
Polar Protic (e.g., EtOH, H₂O)
Aprotic solvents enhance nucleophilicity, speeding up Sₙ2.[12][15]
Nucleophile
Less sterically hindered
Bulky, sterically hindered
Steric bulk impedes backside attack for Sₙ2, favoring proton abstraction for E2.[11]
References
How Solvation Influences the SN2 versus E2 Competition. Journal of the American Chemical Society. [Link]
How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. [Link]
(PDF) How Solvation Influences the SN2 versus E2 Competition. ResearchGate. [Link]
Why do polar aprotic solvents favour SN2 over E2? Chemistry Stack Exchange. [Link]
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
Alkyl Halide Reactivity. Michigan State University Chemistry. [Link]
Elimination Reactions. University of Illinois Springfield. [Link]
Reactivity – Effects of Substrate Structures, Attacking Base, the Leaving Group and The Medium. Dalal Institute. [Link]
Elimination Reactions: an Introduction. Chemistry Steps. [Link]
Base-Induced Elimination Reactions. Taylor & Francis eBooks. [Link]
Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base? Chemistry Stack Exchange. [Link]
Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. National Institutes of Health. [Link]
Question 14: What are your strategies to reduce alky acid consumption? AFPM. [Link]
Design and Control of an Autorefrigerated Alkylation Process. Industrial & Engineering Chemistry Research. [Link]
Towards the Synthesis of Highly Hindered Pyrrolidines by Intramolecular AAC Click Reactions: What Can Be Learned from DFT Calculations? ResearchGate. [Link]
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Institutes of Health. [Link]
Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. Organic Letters. [Link]
Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
SN1, SN2, E1, E2: How to Choose the Mechanism. OrgoSolver. [Link]
Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. [Link]
Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. [Link]
SN1 SN2 E1 E2 – How to Choose the Mechanism. Chemistry Steps. [Link]
Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. PubMed. [Link]
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
Technical Support Center: Purification Strategies for Reactions Involving 1-(4-Bromobutyl)pyrrolidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreact...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 1-(4-Bromobutyl)pyrrolidine from reaction mixtures. Our focus is on providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your experimental work.
Introduction to the Challenge
1-(4-Bromobutyl)pyrrolidine is a bifunctional reagent featuring a nucleophilic tertiary amine (the pyrrolidine ring) and an electrophilic primary alkyl bromide.[1] This duality makes it a valuable building block in the synthesis of a variety of compounds, particularly in pharmaceutical development where the pyrrolidine motif is prevalent.[2][3] However, its physical properties—being a liquid with a relatively high boiling point and possessing both basic and alkyl halide characteristics—can complicate its removal from reaction mixtures when it is used in excess or when reactions do not go to completion.
This guide will walk you through the most effective methods for purifying your product from this unreacted starting material.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 1-(4-Bromobutyl)pyrrolidine that influence purification?
Understanding the chemical nature of 1-(4-Bromobutyl)pyrrolidine is the first step in designing an effective purification strategy.
Basicity: The pyrrolidine nitrogen is a tertiary amine and is therefore basic.[4] The conjugate acid of pyrrolidine has a pKa of about 11.3.[1] This basicity is the most critical handle for separation via acid-base extraction.
Polarity: The molecule has both a polar amine group and a semi-polar carbon-bromine bond, but also a nonpolar eight-carbon backbone. This gives it moderate polarity, making it soluble in a range of organic solvents.[5]
Reactivity: The primary alkyl bromide is susceptible to nucleophilic substitution (S(_N)2) and, under certain conditions, elimination (E2) reactions.[6][7]
Allows for protonation to form a water-soluble salt.
Solubility
Soluble in many organic solvents, limited solubility in water.[5]
Dictates solvent choices for extraction and chromatography.
Troubleshooting Guides: Step-by-Step Protocols
Issue 1: My desired product is not acidic or basic, and is soluble in a water-immiscible organic solvent. How can I remove the unreacted 1-(4-Bromobutyl)pyrrolidine?
This is the most straightforward scenario, and an acidic liquid-liquid extraction is the method of choice.[9][10] The principle is to convert the basic amine into its protonated, water-soluble salt, which will then partition into an aqueous phase, leaving your neutral organic product in the organic phase.[11]
Method 1: Acidic Liquid-Liquid Extraction
Detailed Protocol:
Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.[9]
Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
Separation: Allow the layers to separate. The top layer will typically be the organic phase (unless a halogenated solvent like DCM is used, in which case it will be the bottom layer). Drain the aqueous layer.
Repeat (Optional but Recommended): Repeat the acid wash (steps 2-4) one or two more times to ensure complete removal of the amine.[12]
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove any remaining water.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na(_2)SO(_4) or MgSO(_4)), filter, and concentrate the solvent under reduced pressure to yield your purified product.
Issue 2: My product is sensitive to acid, or the extraction is not completely removing the impurity. What are my options?
When acid-base extraction is not feasible or is inefficient, column chromatography is the next logical step.[13][14] However, the basicity of the pyrrolidine moiety can lead to poor separation on standard silica gel.
Method 2: Flash Column Chromatography
The Challenge with Silica Gel: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like amines can interact strongly with these acidic sites, leading to tailing, poor resolution, and sometimes irreversible adsorption.[15]
Solution A: Using a Mobile Phase Modifier
A common and effective strategy is to add a small amount of a volatile base to the mobile phase to compete with your compound for the acidic sites on the silica.[15]
Protocol - Modified Mobile Phase:
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate).
Add Modifier: To your chosen eluent system, add a small percentage (typically 0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia (as a solution in methanol).
Column Preparation: Pack a silica gel column with your modified eluent.
Loading and Elution: Load your sample and elute with the modified mobile phase, collecting fractions as you normally would.
Solution B: Using Amine-Functionalized Silica
For particularly challenging separations, using a stationary phase that has been functionalized with amino groups can be highly effective.[15][16] This "amine-treated" silica masks the acidic silanol groups, leading to much-improved peak shape and separation for basic compounds.[17]
Issue 3: I have a large amount of unreacted 1-(4-Bromobutyl)pyrrolidine, and extraction is impractical. Can I chemically quench it?
Yes, a chemical quench can be an effective strategy, especially on a larger scale. The goal is to convert the unreacted alkyl bromide into a species that is much more polar, and thus more easily removed by a subsequent aqueous wash or even precipitation.
Method 3: Quenching with a Nucleophile
This method involves adding a highly polar, inexpensive nucleophile to the reaction mixture after your primary reaction is complete. This nucleophile will react with the C-Br bond of the unreacted 1-(4-Bromobutyl)pyrrolidine.
Choosing a Quenching Agent:
Quenching Agent
Resulting Product
Removal
Sodium Azide (NaN(_3))
Forms an organic azide
Highly polar, often water-soluble.
Thiourea
Forms a thiouronium salt
Highly polar, water-soluble salt.
Excess of a primary or secondary amine
Forms a quaternary ammonium salt
Highly water-soluble.
Caution: When using quenching agents, ensure they do not react with your desired product. This method is best suited for when the product is stable and unreactive to the chosen nucleophile. Always perform a small-scale test reaction first.
General Protocol - Quenching:
Reaction Completion: Ensure your primary reaction has gone to completion by TLC or another analytical method.
Cooling: Cool the reaction mixture if the primary reaction was run at an elevated temperature.
Quenching Agent Addition: Add an excess (e.g., 3-5 equivalents relative to the excess starting material) of the chosen quenching agent. You may need to add a solvent like DMF or DMSO to aid solubility.
Reaction: Stir the mixture, possibly with gentle heating, until the starting material is consumed (monitor by TLC).
Work-up: Proceed with a standard aqueous work-up. The now highly polar quenched product should be readily removed into the aqueous phase.
Summary of Recommended Methods
Method
Principle
Best For
Considerations
Acidic Liquid-Liquid Extraction
Protonation of the amine to form a water-soluble salt.
A modified stationary phase prevents interaction with basic compounds.
Difficult separations with severe peak tailing.[16]
More expensive than standard silica gel.
Chemical Quenching
Conversion of the alkyl bromide to a more polar species.
Large-scale reactions where extraction is impractical.
The product must be unreactive to the quenching agent.
This guide provides a framework for tackling a common purification challenge. The optimal method will always depend on the specific properties of your desired product and the scale of your reaction. By understanding the underlying chemical principles, you can adapt these protocols to suit your unique synthetic needs.
References
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
Amine Extraction in the Laboratory. (n.d.). Retrieved from [Link]
Chemistry LibreTexts. (2019, June 5). 7.6.1. Elimination of Alkyl Halides. Retrieved from [Link]
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
University of Calgary. (n.d.). Alkyl Halides. Retrieved from [Link]
NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds. Retrieved from [Link]
Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]
Columbia University. (n.d.). solid-liquid extraction. Retrieved from [Link]
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
Lab Animals. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
Reaction Chemistry & Engineering. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from [Link]
Research and Reviews. (2021, September 6). Purification Methods of Organic Compounds. Retrieved from [Link]
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
YouTube. (2023, November 19). Chem 12A Chapter 10 Lecture 3 Reactions of Alkyl Halides. Retrieved from [Link]
University of Rochester. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
Google Patents. (n.d.). US20100101412A1 - Method and system for removing alkyl halides from gases.
Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Retrieved from [Link]
DrugFuture. (n.d.). Pyrrolidine. Retrieved from [Link]
Lancaster University. (n.d.). Reactions affording novel pyrrolidines catalysed by palladium. Retrieved from [Link]
PubChemLite. (n.d.). 1-(4-bromobutyl)pyrrolidine hydrobromide (C8H16BrN). Retrieved from [Link]
Chemsrc. (2025, August 24). 1-(4-Bromophenyl)pyrrolidine | CAS#:22090-26-2. Retrieved from [Link]
Matrix Fine Chemicals. (n.d.). 1-(4-BROMOBUTYL)PYRROLIDINE | CAS 222968-70-9. Retrieved from [Link]
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]
SpringerLink. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
PMC. (n.d.). Pyrrolidine catalyzed reactions of cyclopentadiene with α,β-unsaturated carbonyl compounds: 1,2- versus 1,4-additions. Retrieved from [Link]
Chemical Guide. (n.d.). Pyrrolidine CAS 123-75-1 Definition & Use. Retrieved from [Link]
PubChem. (n.d.). 1-(4-Bromobutyl)-2-piperidinone. Retrieved from [Link]
Technical Support Center: Controlling E2 Elimination vs. SN2 Substitution for Bromobutyl Pyrrolidine Derivatives
Welcome to the technical support center for navigating the competitive landscape of E2 elimination and SN2 substitution reactions, with a specific focus on bromobutyl pyrrolidine substrates. This guide is designed for re...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for navigating the competitive landscape of E2 elimination and SN2 substitution reactions, with a specific focus on bromobutyl pyrrolidine substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for controlling reaction outcomes. Pyrrolidine scaffolds are crucial in medicinal chemistry, and the ability to selectively functionalize them via substitution or introduce unsaturation through elimination is a key synthetic tool.[1][2][3]
This resource moves beyond simple protocols to explain the underlying principles that govern these competing pathways. By understanding the "why," you can more effectively troubleshoot and optimize your reactions.
I. Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between SN2 and E2 reactions?
A: Both SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) are single-step, concerted reactions.[4] However, they differ in the point of attack by the reagent and the resulting product.
SN2 Reaction: The nucleophile directly attacks the electrophilic carbon atom bearing the leaving group (in this case, bromine), leading to the substitution of the leaving group and the formation of a new bond.[5][6]
E2 Reaction: The base abstracts a proton from a carbon atom adjacent (beta) to the carbon with the leaving group. This results in the formation of a double bond (an alkene) and the elimination of the leaving group and the proton.[6][7]
Q2: Why is there competition between SN2 and E2 for a substrate like bromobutyl pyrrolidine?
A: The 1-bromobutane moiety attached to the pyrrolidine ring is a primary alkyl halide. Primary alkyl halides are sterically unhindered, making them excellent candidates for SN2 reactions.[8][9][10] However, the reagents used in these reactions are often both strong nucleophiles and strong bases, creating a competitive environment where both substitution and elimination can occur.[9][11] The specific reaction conditions will ultimately determine which pathway is favored.
Q3: How does the structure of the pyrrolidine ring itself influence the reaction?
A: While the primary focus is on the bromobutyl chain, the pyrrolidine ring can exert steric effects. If the pyrrolidine ring is heavily substituted, it can sterically hinder the approach of the nucleophile to the electrophilic carbon, potentially slowing down the SN2 reaction and making the E2 pathway more competitive.
II. Troubleshooting Guide: Optimizing Your Reaction Outcome
This section addresses common issues encountered when trying to selectively achieve either SN2 or E2 products with bromobutyl pyrrolidine.
Scenario 1: "My reaction is yielding primarily the E2 elimination product, but I want the SN2 substitution product. What should I do?"
This is a common challenge when a strong, sterically hindered base is used, or when the reaction is run at elevated temperatures. Here’s how to favor the SN2 pathway:
Core Principle: Maximize Nucleophilicity, Minimize Basicity and Steric Hindrance.
The goal is to create conditions where the reagent is more likely to act as a nucleophile (attacking the carbon) rather than a base (abstracting a proton).
Troubleshooting Steps & Optimization Protocol:
Reagent Selection:
Problem: You might be using a strong, bulky base like potassium tert-butoxide (t-BuOK). Bulky bases are sterically hindered from attacking the electrophilic carbon, making them more likely to abstract a less-hindered proton, thus favoring E2.[4][5][8]
Solution: Switch to a good nucleophile that is a weaker or less hindered base.[9] Examples include halides (I⁻, Br⁻, Cl⁻), azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻). These are highly polarizable, which enhances their nucleophilicity.[12][13]
Solvent Choice:
Problem: Using a polar protic solvent (e.g., ethanol, water) can favor elimination. Protic solvents can solvate the nucleophile through hydrogen bonding, creating a "cage" that increases its effective steric bulk and reduces its nucleophilicity more than its basicity.[14]
Solution: Employ a polar aprotic solvent such as acetone, DMSO (dimethyl sulfoxide), or DMF (dimethylformamide). These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive for SN2 attack.[14]
Temperature Control:
Problem: Higher temperatures generally favor elimination over substitution.[7][15][16][17] E2 reactions have a higher activation energy than SN2 reactions and benefit more from increased thermal energy.[15]
Solution: Run the reaction at a lower temperature. Room temperature or even 0°C can significantly increase the proportion of the SN2 product.
Summary Table for Favoring SN2:
Factor
To Favor SN2
Rationale
Nucleophile/Base
Good nucleophile, weak/unhindered base (e.g., I⁻, N₃⁻, CN⁻)
Minimizes proton abstraction (E2) and facilitates direct attack at the carbon (SN2).[4][9]
Solvent
Polar aprotic (e.g., Acetone, DMSO, DMF)
Enhances nucleophilicity by not "caging" the nucleophile with hydrogen bonds.[14]
Temperature
Lower temperatures (e.g., 0°C to room temp)
The lower activation energy of the SN2 pathway makes it the dominant reaction at lower temperatures.[15][17]
Scenario 2: "I am trying to synthesize the alkene via E2 elimination, but my primary product is from SN2 substitution. How can I reverse this?"
To favor the E2 pathway, you need to create conditions that hinder the SN2 reaction and promote proton abstraction.
Core Principle: Maximize Basicity and Steric Hindrance.
The strategy here is to use a reagent that is a poor nucleophile but a strong base, making it more likely to abstract a proton.
Troubleshooting Steps & Optimization Protocol:
Reagent Selection:
Problem: You are likely using a good nucleophile that is not a sufficiently strong or bulky base.
Solution: Employ a strong, sterically hindered (bulky) base.[4][8] Classic examples include potassium tert-butoxide (t-BuOK), DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and DBN (1,5-diazabicyclo[4.3.0]non-5-ene). Their steric bulk makes it difficult for them to act as nucleophiles, so they preferentially act as bases.[4]
Solvent Choice:
Problem: A polar aprotic solvent enhances the nucleophilicity of your reagent, leading to more SN2 product.
Solution: Use a polar protic solvent, such as the conjugate acid of the base (e.g., tert-butanol when using potassium tert-butoxide). This can help to solvate and slightly hinder the base, but it disfavors the SN2 reaction more significantly.[14] Ethanol is also a common choice that encourages elimination.[7]
Temperature Control:
Problem: The reaction is being run at too low a temperature.
Solution: Increase the reaction temperature. Heating the reaction provides the necessary energy to overcome the higher activation barrier of the E2 pathway, making it the major pathway.[7][15][17]
Summary Table for Favoring E2:
Factor
To Favor E2
Rationale
Nucleophile/Base
Strong, sterically hindered base (e.g., t-BuOK, DBU)
Solvates and hinders the reagent as a nucleophile more than as a base.[7][14]
Temperature
Higher temperatures (e.g., Reflux)
Provides the activation energy needed for the E2 pathway to dominate.[15][17]
III. Visualizing the Reaction Pathways and Decision-Making
Reaction Mechanisms
The following diagrams illustrate the concerted SN2 and E2 mechanisms for a generic N-substituted bromobutyl pyrrolidine.
Caption: SN2 reaction pathway for bromobutyl pyrrolidine.
Caption: Decision workflow for controlling SN2 vs. E2 reactions.
IV. References
The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. Available at: [Link]
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. Available at: [Link]
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
Elimination vs. Substitution - Chemistry LibreTexts. Available at: [Link]
Chapter 11: Nucleophilic Substitution and Elimination - Walden Inversion. Available at: [Link]
A Comparative Guide to the ¹H NMR Spectrum of 1-(4-Bromobutyl)pyrrolidine Hydrobromide
This guide provides an in-depth analysis of the characteristic ¹H Nuclear Magnetic Resonance (NMR) peaks of 1-(4-Bromobutyl)pyrrolidine hydrobromide. Designed for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the characteristic ¹H Nuclear Magnetic Resonance (NMR) peaks of 1-(4-Bromobutyl)pyrrolidine hydrobromide. Designed for researchers, scientists, and drug development professionals, this document serves as a practical reference for structural verification, purity assessment, and quality control. We will explore the expected spectral features, compare them against potential synthetic precursors and impurities, and provide a detailed experimental protocol for data acquisition.
Introduction: The Role of ¹H NMR in Structural Elucidation
In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as a primary analytical technique, offering detailed information about the molecular structure of a compound. By analyzing the chemical shift, integration, and multiplicity of proton signals, we can map the hydrogen framework of a molecule, confirming its identity and assessing its purity.
1-(4-Bromobutyl)pyrrolidine hydrobromide is a common building block in medicinal chemistry, often used in the synthesis of various drug candidates.[1][2] Its structure incorporates a saturated pyrrolidine ring and a brominated alkyl chain, with the pyrrolidine nitrogen protonated to form a hydrobromide salt. This quaternary ammonium nature significantly influences the electronic environment of nearby protons, a key feature we will dissect in its ¹H NMR spectrum.
Structural Analysis and Predicted ¹H NMR Spectrum
The structure of 1-(4-Bromobutyl)pyrrolidine hydrobromide presents six unique proton environments, which will translate to six distinct signals in the ¹H NMR spectrum. The protonation of the nitrogen atom creates a permanent positive charge, which strongly deshields the adjacent α-protons (H-a, H-a'), causing them to resonate at a lower field (higher ppm value) than in the corresponding free amine.[3][4]
Caption: Structure of 1-(4-Bromobutyl)pyrrolidine hydrobromide with proton assignments.
Based on established principles of chemical shifts, the predicted ¹H NMR spectrum is as follows:
Protons (a, a') - Methylene groups α to N⁺: These protons are the most deshielded due to the inductive effect of the adjacent positively charged nitrogen. They are expected to appear as complex multiplets in the range of δ 3.3-3.8 ppm .
Protons (d) - Methylene group α to Br: The electronegative bromine atom deshields these protons, which are expected to resonate as a triplet around δ 3.4-3.6 ppm .[5]
Protons (b, b', c) - Methylene groups β and γ to N⁺/Br: These "internal" methylene protons are more shielded and will appear further upfield. They will likely overlap, creating a broad multiplet region between δ 1.8-2.4 ppm .
N-H Proton: The proton attached to the nitrogen will likely be a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and temperature. It may also undergo exchange with deuterated solvents like D₂O, leading to its disappearance from the spectrum.
Comparative Analysis: Distinguishing from Precursors and Impurities
¹H NMR is exceptionally powerful for assessing sample purity by identifying signals from residual starting materials or reaction by-products.[6][7]
Table 1: Predicted ¹H NMR Data for 1-(4-Bromobutyl)pyrrolidine HBr and Potential Impurities
The presence of Impurity A (1,4-dibromobutane) would be indicated by a simplified pair of multiplets around δ 3.45 and 2.05 ppm and the complete absence of the downfield-shifted α-protons of the pyrrolidinium ring.[8][9] Residual Impurity B (pyrrolidine) would show characteristic signals at much higher fields (further upfield) than the protonated target compound.[10] Finally, Impurity C (4-bromo-1-butanol) would be easily identified by the distinct triplet for the hydroxymethyl protons (-CH₂OH) around δ 3.67 ppm and a separate broad singlet for the hydroxyl proton itself.[11][12]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
This section details a standardized procedure for preparing and analyzing a sample of 1-(4-Bromobutyl)pyrrolidine hydrobromide. The choice of solvent is critical; deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are excellent choices for hydrobromide salts due to their high polarity.[13][14]
Objective: To obtain a high-resolution ¹H NMR spectrum for structural verification and purity analysis.
Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of the 1-(4-Bromobutyl)pyrrolidine hydrobromide sample.
Transfer the sample into a clean, dry 5 mm NMR tube.
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, which provides a reference signal at δ = 0.00 ppm.
Cap the NMR tube and vortex gently until the sample is fully dissolved.
Instrument Setup & Data Acquisition:
Use a 400 MHz (or higher) NMR spectrometer.
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.
Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 16K data points, 4-second relaxation delay).
If using D₂O, the N-H proton signal will exchange and not be visible. If observing the N-H proton is desired, DMSO-d₆ should be used.
Data Processing & Interpretation:
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
Calibrate the spectrum by setting the internal standard peak to δ 0.00 ppm.
Integrate all signals to determine the relative ratios of protons in each environment.
Analyze the chemical shifts and splitting patterns (multiplicities) to assign each signal to the corresponding protons in the molecule.
Scrutinize the baseline for low-level impurity peaks and compare their chemical shifts to those of potential impurities listed in Table 1.
Caption: Workflow for ¹H NMR Analysis.
Conclusion
The ¹H NMR spectrum of 1-(4-Bromobutyl)pyrrolidine hydrobromide is characterized by distinct downfield signals for the protons adjacent to the quaternary nitrogen and the bromine atom. A thorough analysis of these characteristic peaks, as outlined in this guide, provides a reliable method for confirming the molecular structure. Furthermore, by comparing the spectrum against known data for potential impurities, ¹H NMR serves as an invaluable tool for ensuring the purity and quality of this important synthetic intermediate.
Doc Brown's Chemistry. 1H proton nmr spectrum of 1-bromobutane.
PubChem. 1,4-Dibromobutane | C4H8Br2 | CID 8056.
Doc Brown's Chemistry. 1H proton nmr spectrum of 2-bromobutane.
ResearchGate. ¹H-NMR spectra of quaternary ammonium monomers.
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ResearchGate. Figure 2. (a) 1 H NMR spectrum of....
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National Institute of Standards and Technology. 1-Butylpyrrolidine.
PubChem. 4-Bromobutanol | C4H9BrO | CID 118388.
ChemicalBook. 4-Bromo-1-butanol | 33036-62-3.
John, P., et al. (2022). A COMPREHENSIVE REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS. World Journal of Pharmaceutical Research, 11(9), 622-643.
Zhang, Y., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Processes, 8(11), 1368.
Imankulov, A. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(20), 7159.
ResearchGate. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
Distinguishing 1-(4-Bromobutyl)pyrrolidine from Spiroammonium Impurities by NMR
Content Type: Technical Comparison Guide Audience: Organic Chemists, Analytical Scientists, Drug Development Professionals[1] Executive Summary In the synthesis of pyrrolidine-based pharmaceutical intermediates, 1-(4-bro...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Organic Chemists, Analytical Scientists, Drug Development Professionals[1]
Executive Summary
In the synthesis of pyrrolidine-based pharmaceutical intermediates, 1-(4-bromobutyl)pyrrolidine is a high-risk reagent. Its inherent instability leads to the rapid formation of 5-azoniaspiro[4.4]nonane bromide , a quaternary ammonium impurity formed via intramolecular cyclization.
Because both species share the exact same molecular weight (MW 206.13 for the cation), Mass Spectrometry (LC-MS) often fails to differentiate them without complex fragmentation studies. Nuclear Magnetic Resonance (NMR) is the definitive method for identification.
This guide details the mechanistic origin of the impurity, provides a robust NMR differentiation protocol, and outlines the "pH Trap" that frequently causes false-positive impurity results during analysis.[1]
The Mechanistic Hazard: Intramolecular Cyclization
The conversion of the linear alkylating agent into the spiro-impurity is a classic example of a 5-exo-tet cyclization . This reaction is thermodynamically driven and kinetically favored (Baldwin’s Rules) whenever the pyrrolidine nitrogen is unprotonated.
The "pH Trap"
As a Salt (HBr): The nitrogen is protonated (
), rendering it non-nucleophilic. The linear structure is stable.
As a Free Base: The lone pair on the nitrogen is free to attack the terminal carbon bearing the bromine. This happens spontaneously at room temperature and accelerates rapidly with heat or in polar solvents.
Critical Insight: Many analysts inadvertently create the impurity during NMR preparation by neutralizing the salt in the NMR tube or using basic solvents, leading to data that does not reflect the bulk material's purity.[1]
Figure 1: The irreversible cyclization pathway triggered by basic conditions.
Comparative NMR Analysis
The most reliable distinction lies in symmetry and chemical shift of the alpha-protons.
H NMR Differentiation (400 MHz, or )
Feature
Linear: 1-(4-Bromobutyl)pyrrolidine
Spiro: 5-Azoniaspiro[4.4]nonane
Symmetry
Asymmetric .[2] The butyl chain and pyrrolidine ring are distinct.
High Symmetry (/ ) . The two rings are chemically equivalent in solution.
Terminal Group
Triplet (~3.45 ppm) corresponding to .
Absent . The terminal bromide is gone; the carbon is now part of the ring.
-Protons ()
Two distinct sets:1. Ring (~2.6 ppm)2. Chain (~2.5 ppm)Total Integral: 6H
One coalesced region:All 8 -protons are adjacent to the quaternary .Shift: Deshielded (~3.5 - 3.7 ppm).Total Integral: 8H
Multiplicity
Complex aliphatic region with distinct triplet for .
Simplified spectrum. Often appears as two main multiplets ( and protons).
C NMR Differentiation (100 MHz)
Carbon NMR provides the most binary "Yes/No" confirmation due to the drastic change in signal count.
Feature
Linear Precursor
Spiro Impurity
Total Signals
6 - 8 Signals (depending on ring fluxionality).Distinct signals for butyl chain carbons.
2 Signals Only .Due to symmetry, all -carbons are equivalent, and all -carbons are equivalent.
Key Shift
~33 ppm ()
Absent . Replaced by quaternary ammonium -carbon signal (~63-65 ppm).
Experimental Protocol: The "Safe-Prep" Workflow
To accurately assess the purity of the hydrobromide salt without inducing cyclization, follow this strict protocol.
Reagents Required:
Deuterated Solvent:
(acidic pH maintained) or DMSO-.
Avoid:
treated with basic alumina or stored over potassium carbonate.
Step-by-Step Validation Workflow
Sample Prep: Dissolve ~10 mg of the HBr salt in 0.6 mL
Acquisition: Run a standard proton scan (16 scans).
Analysis Zone: Zoom into 3.4 – 3.8 ppm .
Diagnostic Check:
Look for a triplet at ~3.45 ppm (
). This confirms the linear alkyl bromide.
Look for a large multiplet/broad singlet centered at ~3.60 ppm. This indicates the spiro-ammonium species.
Integration:
Set the triplet (
) to 2.00.
Integrate the
-amino protons (2.4 - 3.0 ppm).
If the ratio is 2:6, the material is pure linear.[1] If the 3.6 ppm region dominates, the material has cyclized.[1]
Figure 2: Decision tree for distinguishing linear precursor from spiro impurity.
Stability & Storage Recommendations
Based on the cyclization kinetics, the following handling procedures are mandatory to maintain the linear integrity of the reagent:
Keep as Salt: Never store the free base. If the free base is synthesized, use it immediately in the subsequent step.[1]
Temperature: Store the HBr salt at -20°C . Even in solid state, the free base can cyclize slowly; the salt is stable if kept dry.[1]
Reaction Monitoring: If using the reagent in a nucleophilic substitution (e.g., attaching the butyl-pyrrolidine chain to a phenol), avoid prolonged heating in the presence of strong bases.[1] The intramolecular cyclization (spiro formation) often outcompetes the intermolecular reaction.
References
PubChem. (n.d.). 5-Azoniaspiro[4.4]nonane. National Library of Medicine. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Used for solvent shift verification). Retrieved from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Reference for Baldwin's Rules and 5-exo-tet cyclization kinetics).
A Comparative Guide to the Reactivity of Bromobutyl and Chlorobutyl Pyrrolidine Derivatives in Intramolecular Cyclization
For Researchers, Scientists, and Drug Development Professionals Introduction The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically activ...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for exploring three-dimensional chemical space. In the design of targeted therapies, particularly covalent inhibitors or probes, the pyrrolidine nucleus is often appended with an electrophilic warhead, frequently an alkyl halide. This functionalization allows for the formation of a stable covalent bond with a biological target.
The choice of the halogen on this alkyl chain is a critical design element, directly influencing the compound's stability, reactivity, and ultimately, its biological activity. This guide provides an in-depth technical comparison of two common haloalkyl derivatives: N-(4-bromobutyl)pyrrolidine and N-(4-chlorobutyl)pyrrolidine. We will explore the fundamental principles governing their reactivity and present a framework for quantifying their differences through robust experimental protocols. The primary reaction under consideration is the intramolecular SN2 cyclization, a common and mechanistically informative pathway for these compounds, leading to the formation of a spirocyclic quaternary ammonium salt.
Theoretical Framework: The Decisive Role of the Leaving Group
The reactivity of N-haloalkyl pyrrolidine derivatives in forming a new C-N bond is governed by the principles of nucleophilic substitution. In this specific case, the pyrrolidine nitrogen acts as an intramolecular nucleophile, attacking the electrophilic carbon at the end of the butyl chain and displacing the halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
The rate of an SN2 reaction is described by the rate law: Rate = k[Substrate]. Since this is an intramolecular reaction, the rate is dependent only on the concentration of the haloalkyl pyrrolidine itself. The rate constant, k, is influenced by several factors, but for comparing the bromo- and chloro-derivatives, the most critical factor is the leaving group ability of the halide.
A good leaving group is one that is stable as an anion after it departs. The stability of the halide anions follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. This order is a consequence of two main factors:
Basicity: Weaker bases are better leaving groups. Hydroiodic acid (HI) and hydrobromic acid (HBr) are very strong acids, meaning their conjugate bases (I⁻ and Br⁻) are very weak and stable. Hydrochloric acid (HCl) is also a strong acid, but slightly weaker than HBr, making Cl⁻ a slightly stronger base and thus a less effective leaving group than Br⁻.[1]
Polarizability and Bond Strength: The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond.[3] A weaker bond requires less energy to break, contributing to a lower activation energy and a faster reaction rate for the bromo-derivative.
Consequently, the established reactivity order for alkyl halides in SN2 reactions is: R-I > R-Br > R-Cl > R-F .[4] Based on this fundamental principle, we can postulate that N-(4-bromobutyl)pyrrolidine will undergo intramolecular cyclization at a significantly faster rate than N-(4-chlorobutyl)pyrrolidine.
A simplified representation of the intramolecular SN2 reaction pathway.
Synthesis of Precursor Molecules
The N-(4-halobutyl)pyrrolidine precursors can be synthesized through the reaction of pyrrolidine with a suitable 1,4-dihalobutane. A common method involves the nucleophilic substitution of a primary amine with an alkyl halide.[5] For instance, reacting pyrrolidine with 1-bromo-4-chlorobutane would selectively form N-(4-chlorobutyl)pyrrolidine due to the higher reactivity of the C-Br bond. Similarly, N-(4-bromobutyl)pyrrolidine can be prepared from pyrrolidine and 1,4-dibromobutane.
Experimental Design for Reactivity Comparison
While the theoretical principles strongly predict higher reactivity for the bromobutyl derivative, quantitative experimental data is essential for a complete comparison. Below are detailed protocols for two robust methods to determine the kinetic parameters of the intramolecular cyclization for both compounds.
Method 1: Kinetic Analysis by ¹H NMR Spectroscopy
Principle: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the reaction progress in real-time. By integrating the signals corresponding to specific protons in the reactant and product, their relative concentrations can be determined over time.[6][7] The disappearance of a reactant signal or the appearance of a product signal can be plotted to determine the reaction rate constant.
Experimental Protocol:
Sample Preparation:
Prepare a stock solution of the N-(4-halobutyl)pyrrolidine derivative (e.g., 20 mM) in a suitable deuterated polar aprotic solvent (e.g., DMSO-d₆ or Acetonitrile-d₃). Polar aprotic solvents are chosen to prevent solvolysis and to adequately dissolve the ionic product.
Include a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has sharp, non-overlapping signals.
NMR Spectrometer Setup:
Equilibrate the NMR probe to a constant temperature (e.g., 50 °C) to ensure a measurable reaction rate. The temperature should be precisely controlled and identical for both the bromo- and chloro- a nalogs.
Data Acquisition:
Place the NMR tube containing the sample into the pre-heated spectrometer.
Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the bromo- derivative, and perhaps every 30-60 minutes for the chloro- derivative, depending on the rate).[8]
Ensure acquisition parameters, particularly the relaxation delay (D1), are set sufficiently long (at least 5 times the longest T1 of the protons being integrated) to ensure accurate quantification.[8]
Data Analysis:
Identify non-overlapping proton signals unique to the reactant and the product. For example, the α-protons on the carbon bearing the halogen in the reactant (-CH₂-X) will have a different chemical shift from the corresponding protons in the spirocyclic product.
Integrate the chosen reactant and product signals, as well as the internal standard signal, in each spectrum.
Calculate the concentration of the reactant at each time point.
Plot ln([Reactant]) versus time. For a first-order reaction, this will yield a straight line with a slope equal to -k, where k is the rate constant.
Experimental workflow for kinetic analysis using ¹H NMR spectroscopy.
Method 2: Kinetic Analysis by Conductometry
Principle: Conductometry measures the electrical conductivity of a solution, which depends on the concentration and mobility of ions.[9] The intramolecular cyclization converts a neutral reactant into an ionic product (a quaternary ammonium salt). This leads to a significant increase in the conductivity of the solution over time. The rate of change in conductivity is directly proportional to the rate of reaction.[10]
Experimental Protocol:
Setup:
Use a jacketed reaction vessel connected to a circulating water bath to maintain a constant temperature.
Immerse a calibrated conductivity probe into the vessel.
Use a polar aprotic solvent with a low background conductivity (e.g., acetonitrile or acetone).
Procedure:
Add a known volume of the solvent to the reaction vessel and allow it to reach thermal equilibrium.
Initiate the reaction by injecting a small, known amount of a concentrated stock solution of the N-(4-halobutyl)pyrrolidine to achieve the desired starting concentration (e.g., 1-5 mM).
Begin stirring and immediately start recording the conductivity of the solution at regular time intervals.
Data Analysis:
Record the initial conductivity (G₀) at t=0 and the final conductivity (G∞) after the reaction has gone to completion (or after at least 10 half-lives).
The rate constant k can be determined by plotting ln((G∞ - Gt) / (G∞ - G₀)) versus time, where Gt is the conductivity at time t. This plot will be linear with a slope of -k.
Experimental workflow for kinetic analysis using conductometry.
Data Presentation and Expected Results
The kinetic data obtained from these experiments should be summarized in a clear, comparative table. Based on the principles of leaving group ability, we anticipate the bromobutyl derivative to exhibit a significantly larger rate constant and, consequently, a much shorter reaction half-life (t₁/₂) compared to its chlorobutyl counterpart.
Table 1: Comparative Kinetic Data for Intramolecular Cyclization at 50 °C
Compound
Leaving Group
Rate Constant, k (s⁻¹)
Half-life, t₁/₂ (s)
Relative Rate (k_bromo / k_chloro)
N-(4-bromobutyl)pyrrolidine
Br⁻
Hypothetical Value A
ln(2) / A
\multirow{2}{*}{Expected > 10 }
N-(4-chlorobutyl)pyrrolidine
Cl⁻
Hypothetical Value B
ln(2) / B
Note: The relative rate is expected to be significantly greater than 1, with ratios for intermolecular SN2 reactions of alkyl bromides to chlorides often being in the range of 25-100, depending on conditions.
Conclusion and Implications for Drug Development
This guide establishes a clear, theoretically grounded, and experimentally verifiable framework for comparing the reactivity of bromobutyl and chlorobutyl pyrrolidine derivatives. The fundamental principles of nucleophilic substitution predict that N-(4-bromobutyl)pyrrolidine will be substantially more reactive towards intramolecular cyclization than N-(4-chlorobutyl)pyrrolidine , owing to the superior leaving group ability of bromide compared to chloride.
For researchers in drug development, this reactivity difference has profound implications:
For Covalent Inhibitors: A bromobutyl moiety will lead to faster covalent bond formation with a biological target. This can be advantageous for achieving rapid and efficient target engagement.
For Compound Stability: A chlorobutyl derivative will be more stable and less prone to spontaneous cyclization or reaction with other nucleophiles during storage, formulation, or in biological media before reaching its target. This increased stability can be crucial for compounds with long shelf-life requirements or those that need to traverse complex biological environments.
For Synthetic Strategy: The choice of halogen can be used to tune the reactivity of synthetic intermediates. The more reactive bromobutyl group might be used to drive a difficult cyclization, while the less reactive chlorobutyl group could serve as a stable precursor that is activated in a later synthetic step.
By understanding and quantifying this reactivity differential using the experimental methods outlined, scientists can make more informed decisions in the design and synthesis of novel pyrrolidine-based therapeutics, ultimately leading to the development of safer and more effective medicines.
References
Nagwa. (2021). Comparing the Reactivities of Halogens in Alkane Substitution Reactions. Available from: [Link]
Sparkl. Revision Notes - Reactivity Comparison: Halogenoalkanes vs. Halogenoarenes. Available from: [Link]
Save My Exams. (2024). Reactivity of Halogenoalkanes (AQA A Level Chemistry): Revision Note. Available from: [Link]
Study Mind. Reactivity of Halogenoalkanes (A-Level Chemistry). Available from: [Link]
Neuman, R. C. Chapter 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Available from: [Link]
Yu, C., et al. (2017). Selective Ring-Opening of N-Alkyl Pyrrolidines with Chloroformates to 4-Chlorobutyl Carbamates. Ewha Womans University. Available from: [Link]
ResearchGate. Specific rate constants k1 = k ((E)-1 -> cis-4) and k2 = k ((E)-1 --+ trans-4) in the gas phase. Available from: [Link]
Hossain, M. A., et al. (2023). Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. ACS Omega. Available from: [Link]
Tanimoto, H., et al. (2026). Influence of intramolecular interactions and transition state energetics on the strain-promoted azide–alkyne cycloaddition of 2-aminobenzenesulfonamide-containing cyclononynes. Communications Chemistry. Available from: [Link]
Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
ResearchGate. (2025). Intramolecular cyclization of alkylimidazoles | Request PDF. Available from: [Link]
NIH. (2014). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC. Available from: [Link]
Prime Scholars. (2023). Conductometry: Unraveling Solutions through Electrical Conductance. Available from: [Link]
RPTU. Quantitative NMR methods for reaction and process monitoring. Available from: [Link]
RSC Publishing. Solvent effects on the intramolecular charge transfer excited state of 3CzClIPN: a broadband transient absorption study. Available from: [Link]
NIH. (2022). Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. PMC. Available from: [Link]
ResearchGate. (2024). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]
arXiv. (2023). Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials. Available from: [Link]
MDPI. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available from: [Link]
Longdom. Kinetic Study Scholarly Peer-review Journal. Available from: [Link]
MDPI. (2008). Conductometric Microbiosensors for Environmental Monitoring. Available from: [Link]
MDPI. (2021). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. Available from: [Link]
PubMed. (2005). Enantioselective nitrile anion cyclization to substituted pyrrolidines. A highly efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid. Available from: [Link]
Frontiers. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Available from: [Link]
RSC Publishing. (2014). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. Available from: [Link]
University of Illinois Chicago. Quantitative NMR (qNMR). Available from: [Link]
RSC Publishing. (2017). Chiral Brønsted acid-catalyzed intramolecular SN2′ reaction for enantioselective construction of a quaternary stereogenic center. Available from: [Link]
Longdom Publishing. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'- Nitroazobenzene are Highly. Available from: [Link]
YouTube. (2023). SN2 Intramolecular Reactions. Available from: [Link]
ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available from: [Link]
Crystal Stability & Performance Guide: 1-(4-Bromobutyl)pyrrolidine Hydrobromide
Executive Summary: The Stability Paradox For medicinal chemists, 1-(4-Bromobutyl)pyrrolidine hydrobromide is a critical alkylating agent used to introduce pyrrolidine motifs into pharmaceutical scaffolds (e.g., antihista...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stability Paradox
For medicinal chemists, 1-(4-Bromobutyl)pyrrolidine hydrobromide is a critical alkylating agent used to introduce pyrrolidine motifs into pharmaceutical scaffolds (e.g., antihistamines, antipsychotics). However, its utility is defined by a fundamental instability: the "Tug of War" between its linear, reactive form and its thermodynamically stable, unreactive cyclic isomer, 5-azoniaspiro[4.4]nonane bromide .
This guide objectively compares the Hydrobromide Salt against its Free Base and Degradation Product , providing crystallographic insights and experimental protocols to ensure reagent integrity.
Structural & Crystallographic Analysis
The Two Crystal Forms
The core challenge in handling this reagent is distinguishing the desired linear salt from the cyclic spiro-ammonium salt. Crystallographic data reveals distinct packing forces that dictate their physical properties.
Feature
Target: Linear HBr Salt
Degradant: Spiro Ammonium Salt
Chemical Structure
1-(4-Bromobutyl)pyrrolidinium bromide
5-azoniaspiro[4.4]nonane bromide
Lattice Forces
Hydrogen Bonding: Strong interactions stabilize the lattice.
Electrostatic: Pure cation-anion Coulombic forces. No H-bond donors.
Crystal Habit
Typically needles or plates (hygroscopic).
Prismatic/cubic crystals (highly stable).
Melting Point
Lower Range (~130–150 °C) (Melts with decomposition).
High Range (>250 °C) (Thermodynamic sink).
Solubility
Soluble in water, MeOH; sparingly in cold acetone.
Highly soluble in water; insoluble in non-polar organic solvents.
Mechanism of Degradation (Cyclization)
The free base of 1-(4-bromobutyl)pyrrolidine undergoes a rapid, intramolecular
reaction (5-exo-tet cyclization). The hydrobromide salt prevents this by protonating the nitrogen, removing its nucleophilicity.
Figure 1: The degradation pathway.[1] The linear salt is a "stored" form. Once neutralized to the free base, the clock starts ticking toward the irreversible spiro formation.
Comparative Performance Data
The following table aggregates experimental observations to guide reagent selection and quality control.
Metric
Linear Hydrobromide Salt
Linear Hydrochloride Salt
Free Base (Oil)
Stability (Solid State)
High (if dry). Protonation blocks cyclization.
High . Similar to HBr, but Cl- is a harder base.
Very Low . Cyclizes within hours/days at RT.
Hygroscopicity
Moderate. Bromide is larger, softer, often less hygroscopic than Cl-.
High. Often deliquescent, accelerating degradation.
N/A (Liquid).
Reactivity (Alkylation)
Excellent . Direct use in basic conditions releases free base in situ.
Good. May require stronger bases to deprotonate.
High, but purity is constantly degrading.
Atom Economy
Lower (Br mass > Cl mass).
Higher.
Highest (No counterion).
Quality Control (QC)
MP Check: If MP > 200°C, batch is degraded.
MP Check: Similar logic applies.
NMR Check: Look for spiro-CH2 peaks.
Why Choose HBr over HCl?
While the Hydrochloride salt is lighter (better atom economy), the Hydrobromide is often preferred in the synthesis of this specific linker because:
Synthesis Route: It is often made from 1,4-dibromobutane. Using HBr maintains the halide consistency (avoiding mixed halide exchange, e.g., Cl replacing Br at the alkyl tail).
Crystallinity: Large polarizable anions like Bromide often yield better-defined crystals for these flexible alkyl chains compared to the harder Chloride ion.
Experimental Protocol: Synthesis & Stabilization
Objective: Synthesize 1-(4-Bromobutyl)pyrrolidine HBr while suppressing spiro-cyclization.
Addition: Add pyrrolidine dropwise to a chilled (0°C) solution of excess 1,4-dibromobutane in toluene.
Rationale: Excess dibromide prevents the formation of bis-pyrrolidine byproducts (dimers). Low temperature slows the
cyclization rate.
Precipitation: The reaction generates HBr, which immediately protonates the product, precipitating it as the salt.
Filtration: Filter the solid rapidly under inert atmosphere (Argon/N2).
Washing: Wash with cold non-polar solvent (Hexane/Ether) to remove excess dibromide.
Drying: Vacuum dry at room temperature. Do not heat above 40°C during drying.
Quality Control (Self-Validating Step)
Before using the reagent in a drug synthesis campaign, perform this simple solubility test:
Test: Dissolve 100 mg in 1 mL of cold Acetone .
Result:
Clear Solution / Slight Haze: High purity Linear Salt.
Insoluble White Precipitate: Presence of Spiro Ammonium Salt (Degradant).
Rationale: The spiro salt is highly ionic and insoluble in acetone, whereas the linear amine salt has partial solubility or different solvation kinetics.
Figure 2: Synthesis and validation workflow designed to minimize cyclization.
References
PubChem. (2025).[1][2][3] 1-(4-Bromobutyl)pyrrolidine hydrobromide Compound Summary. National Library of Medicine. [Link]
PubChem. (2025).[1][2][3] 5-Azoniaspiro[4.4]nonane bromide Compound Summary. National Library of Medicine. [Link]
Beilstein J. Org. Chem. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
Operational Guide: 1-(4-Bromobutyl)pyrrolidine Hydrobromide Disposal Part 1: Executive Safety Assessment 1-(4-Bromobutyl)pyrrolidine hydrobromide is not merely a corrosive salt; it is a potent alkylating agent . As a Sen...
1-(4-Bromobutyl)pyrrolidine hydrobromide is not merely a corrosive salt; it is a potent alkylating agent . As a Senior Application Scientist, I must emphasize that the primary hazard mechanism is often misunderstood.[1]
The Aziridinium Threat:
In solution, particularly at neutral or slightly basic pH, the free base amine can displace the terminal bromine intramolecularly.[1] This cyclization forms a highly reactive bicyclic quaternary ammonium (aziridinium/pyrrolidinium) ion . This intermediate acts similarly to nitrogen mustards, capable of alkylating DNA and proteins.[1] Therefore, disposal procedures must treat this substance as both a Corrosive (Class 8) and a potential Genotoxin .[1]
Immediate "Do Not" Directives:
DO NOT dispose of down the drain.[2] This substance is toxic to aquatic life and regulated.[3][4]
DO NOT mix with strong oxidizers or strong bases in the waste container (exothermic cyclization risk).
DO NOT place in "Non-Halogenated" solvent waste streams.
Part 2: Chemical Profile & Regulatory Classification
To ensure correct labeling and segregation, use the data below.
Table 1: Physicochemical & Hazard Profile
Parameter
Data
Operational Implication
Chemical Structure
Pyrrolidine ring + C4 alkyl chain + Bromine (HBr salt)
The following workflow illustrates the decision process for disposing of 1-(4-Bromobutyl)pyrrolidine hydrobromide in various states.
Figure 1: Decision matrix for segregating 1-(4-Bromobutyl)pyrrolidine hydrobromide based on physical state and solvent matrix.[1]
Part 4: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired/Surplus)
Rationale: Solids are best managed by minimizing handling to prevent dust generation and inhalation.
Containerize: Keep the substance in its original manufacturer bottle if possible.
Secondary Containment: Place the bottle inside a clear, sealable plastic bag (Ziploc type) to contain any exterior chemical residue.
Labeling: Attach a hazardous waste tag.
Constituents: "1-(4-Bromobutyl)pyrrolidine hydrobromide" (Do not use abbreviations).[5][6]
Hazards: Check "Toxic" and "Corrosive."
Storage: Place in the Solid Hazardous Waste bin.
Crucial: Do not store in the same secondary container as oxidizers (e.g., permanganates, nitrates).[1]
Scenario B: Disposal of Reaction Mixtures (Liquid)
Rationale: The presence of the bromine atom necessitates disposal in halogenated streams to prevent the formation of dioxins during improper incineration.
pH Check: If the solution is aqueous, verify pH. If < 2, it is a D002 waste.[1][8]
Segregation:
Organic Solutions: Pour into the Halogenated Solvent waste container (often Red cans in US labs).
Aqueous Solutions: Pour into the Aqueous Corrosive (Acid) waste container.
Compatibility Check: Ensure the waste container does not contain strong bases (NaOH, KOH). Mixing this salt with base generates the free amine, which can polymerize or cyclize exothermically.[1]
Scenario C: Chemical Deactivation (Advanced Protocol)
Rationale: For high concentrations or spills, chemical quenching converts the reactive alkyl bromide into a benign alcohol or thiosulfate ester.[1]
Reagents Required:
Sodium Thiosulfate (
) - 10% Aqueous Solution.
Sodium Bicarbonate (
) - Solid or saturated solution.
Protocol:
Dissolve/Dilute: If solid, dissolve the waste material in a minimal amount of water or dilute acid.
Mechanism: Thiosulfate is a strong nucleophile that displaces the bromine atom, rendering the alkyl chain non-reactive.[1]
Neutralize: Carefully adjust pH to 6–8 using Sodium Bicarbonate.
Wait: Allow the mixture to stand for 24 hours to ensure complete reaction.
Final Disposal: The resulting solution is now non-alkylating but still chemical waste. Dispose of as Aqueous Chemical Waste .
Part 5: Emergency Contingencies (Spills)
Spill Response Algorithm:
Evacuate: If spill is >10g or outside a fume hood, evacuate the immediate area to avoid inhalation of dust/aerosols.
PPE: Wear double nitrile gloves, lab coat, and safety goggles.[1] Use a P100 respirator if dust is visible.
Contain: Surround the spill with absorbent pads or vermiculite.
Neutralize (In-situ):
Cover the spill with Sodium Carbonate (Soda Ash) or Calcium Carbonate to neutralize the hydrobromide acid component.
Collect: Scoop the absorbed material into a wide-mouth jar.
Label: "Debris from Spill Cleanup: 1-(4-Bromobutyl)pyrrolidine HBr."
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). [Link]
PubChem. (2024). 1-(4-Bromobutyl)pyrrolidine hydrobromide Compound Summary. National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]